3-Phenylpiperidin-3-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Bioactive Compounds
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural unit in a vast array of biologically active molecules. ijnrd.orgresearchgate.net Its prevalence and versatility have cemented its status as a critical component in drug discovery and development. encyclopedia.pubresearchgate.net
Piperidine scaffolds are widespread in nature, forming the core of numerous alkaloids with significant physiological effects. ijnrd.org Examples include piperine, the compound responsible for the pungency of black pepper, and lobeline, found in Indian tobacco. ijnrd.org In the realm of synthetic pharmaceuticals, the piperidine motif is even more ubiquitous. It is a key component in a diverse range of drugs, including antipsychotics like haloperidol (B65202) and risperidone, as well as analgesics, antihistamines, and anticancer agents. researchgate.netatamanchemicals.com The integration of the piperidine ring often enhances the pharmacokinetic and pharmacodynamic properties of a drug molecule. researchgate.net
Table 1: Examples of Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class |
| Haloperidol | Antipsychotic |
| Risperidone | Antipsychotic |
| Donepezil | Alzheimer's Therapy |
| Meperidine | Analgesic |
| Fentanyl | Analgesic |
| Loperamide | Antidiarrheal |
| Paroxetine | Antidepressant |
| Ritalin (Methylphenidate) | Stimulant |
This table provides illustrative examples and is not exhaustive.
The piperidine scaffold is considered a "privileged structure" in medicinal chemistry. mdpi.comnih.govnih.gov This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, making them highly versatile starting points for drug design. cambridgemedchemconsulting.com The three-dimensional and flexible nature of the piperidine ring allows it to present substituents in a variety of spatial orientations, facilitating interactions with the complex binding sites of proteins. cambridgemedchemconsulting.comresearchgate.net This structural adaptability, combined with its favorable physicochemical properties, makes the piperidine motif a powerful tool for medicinal chemists to fine-tune the efficacy and selectivity of drug candidates. cambridgemedchemconsulting.comresearchgate.net
Overview of 3-Hydroxypiperidines as Key Pharmacophores
Within the broader class of piperidine-containing compounds, 3-hydroxypiperidines represent a particularly important pharmacophore. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. mdpi.com The presence of a hydroxyl group at the 3-position of the piperidine ring introduces specific chemical properties that are crucial for biological activity.
The 3-hydroxypiperidine (B146073) moiety possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images (enantiomers). This chirality is often critical for biological activity, as one enantiomer may exhibit significantly greater potency or a different pharmacological profile than the other.
The piperidine ring in 3-hydroxypiperidine typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The substituents on the ring, including the hydroxyl group, can occupy either axial or equatorial positions. The preferred conformation is influenced by a variety of factors, including steric hindrance and the potential for intramolecular hydrogen bonding. Nuclear magnetic resonance (NMR) studies have shown that while the equatorial position is generally favored for the hydroxyl group to minimize steric interactions, both orientations can exist in equilibrium.
A fascinating aspect of 3-hydroxypiperidines and other related polyhydroxylated piperidines (often called azasugars) is their ability to act as mimics of carbohydrates. researchgate.netresearchgate.net Many enzymes, known as glycosidases, are responsible for the processing of carbohydrates in the body. researchgate.net Iminosugars, which include 3-hydroxypiperidines, can mimic the structure of the natural carbohydrate substrates of these enzymes. mdpi.com By binding to the active site of a glycosidase, these mimics can act as competitive inhibitors, blocking the enzyme's normal function. researchgate.net This inhibitory activity makes them promising candidates for the development of therapeutic agents for a range of diseases, including viral infections, diabetes, and cancer, where carbohydrate-processing enzymes play a crucial role. researchgate.netmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQDFYSFZZSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450400 | |
| Record name | 3-phenylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23396-50-1 | |
| Record name | 3-phenylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23396-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Phenylpiperidin 3 Ol and Its Derivatives
Stereoselective Synthesis Strategies
The controlled three-dimensional arrangement of atoms is a critical aspect of synthesizing potent and selective bioactive molecules. Stereoselective synthesis allows for the preparation of specific stereoisomers, which can exhibit vastly different pharmacological profiles.
Enantioselective Approaches
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. Various methods have been developed to achieve high enantiomeric purity in the synthesis of 3-phenylpiperidin-3-ol and related compounds.
A highly efficient and concise route to 2-phenylpiperidin-3-ol derivatives involves the ring expansion of prolinols. thieme-connect.comresearchgate.netpitt.edu This strategy is notable for its stereospecificity and the ready availability of starting materials from the chiral pool, such as L-proline and D-proline. thieme-connect.com The core of this method consists of two key steps: a one-pot reduction/Grignard addition to a proline ester, followed by the ring expansion of the resulting prolinol. thieme-connect.comresearchgate.netresearchgate.net
The reaction of an N-protected proline ester with a reducing agent like diisobutylaluminium hydride (DIBAL-H) followed by the addition of a phenyl Grignard reagent yields a prolinol intermediate. thieme-connect.comthieme-connect.com Subsequent treatment with trifluoroacetic anhydride (B1165640) and a base such as triethylamine (B128534) induces a ring expansion to furnish the desired 2-phenylpiperidin-3-ol derivative. thieme-connect.comwhiterose.ac.uk The stereochemistry of the final product is dictated by the stereocenter in the starting proline, allowing for access to different stereoisomers. thieme-connect.com
Table 1: Key Transformations in the Ring Expansion of Prolinols
| Step | Reactants | Reagents | Product | Reference |
| 1 | N-benzylproline ethyl ester | DIBAL-H, Phenylmagnesium bromide | N-benzyl-2-(hydroxyphenylmethyl)pyrrolidine | thieme-connect.comthieme-connect.com |
| 2 | N-alkyl-2-(hydroxyphenylmethyl)pyrrolidine | Trifluoroacetic anhydride, Triethylamine | N-alkyl-2-phenylpiperidin-3-ol | thieme-connect.comwhiterose.ac.uk |
This methodology has been successfully applied to the synthesis of precursors for important pharmaceutical agents, highlighting its practical utility. thieme-connect.com
The use of readily available, enantiomerically pure natural products as starting materials, known as chiral pool synthesis, is a powerful strategy for asymmetric synthesis. Several natural products have been employed for the synthesis of this compound derivatives.
From L-(+)-tartaric acid: A convenient synthesis of (2S,3S)-3-hydroxypipecolic acid, a related piperidine (B6355638) derivative, has been developed starting from the inexpensive and abundant L-(+)-tartaric acid. researchgate.netresearchgate.net
From L-glutamic acid: (2S,3S)-3-hydroxypipecolic acid has also been synthesized from L-glutamic acid. researchgate.net
From D-mannitol: (R)-2,3-O-cyclohexylidene glyceraldehyde, which is easily prepared on a large scale from D-mannitol, serves as a versatile chiral building block. mdpi.com
From L-ascorbic acid: Formal syntheses of both cis and trans 3-hydroxypipecolic acids have been achieved starting from L-ascorbic acid. researchgate.net
These approaches leverage the inherent chirality of the starting materials to control the stereochemistry of the final piperidine products.
Catalytic asymmetric reactions offer an efficient means to generate chiral molecules, often with high enantioselectivity, using only a small amount of a chiral catalyst.
Iridium(I)-catalyzed Hydrogenation: Asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst containing a P,N-ligand has been reported. mdpi.com This method provides access to enantioenriched piperidines through a proposed outer-sphere dissociative mechanism where the stereochemistry is set during a stereoselective enamine protonation. mdpi.com
Palladium-catalyzed Asymmetric Allylic Amination: A concise and practical catalytic asymmetric synthesis of piperidine derivatives has been achieved utilizing a palladium-catalyzed asymmetric allylic amination as a key step. researchgate.net
Cobalt(III)(salen)-catalyzed Hydrolytic Kinetic Resolution: While applied to related piperidine structures, the principle of hydrolytic kinetic resolution catalyzed by chiral cobalt(III)(salen) complexes could potentially be applied to resolve racemic mixtures of this compound, although direct application has yielded poor selectivities in some cases. ethz.ch
Table 2: Examples of Catalytic Asymmetric Reactions in Piperidine Synthesis
| Catalyst System | Reaction Type | Substrate | Product | Key Feature | Reference |
| Iridium(I)/P,N-ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salt | Enantioenriched Piperidine | Stereoselective enamine protonation | mdpi.com |
| Palladium/Chiral Ligand | Asymmetric Allylic Amination | Allylic Substrate | Chiral Piperidine Precursor | High enantioselectivity | researchgate.net |
Stereodivergent synthesis provides access to multiple stereoisomers of a product from a common starting material by altering the reaction conditions or reagents. This approach is particularly valuable for creating libraries of stereochemically diverse compounds for biological screening.
A stereodivergent and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols has been developed. researchgate.net This method is scalable and provides access to either diastereomer with high selectivity (dr up to >19:1). researchgate.net The intramolecular aza-Michael reaction has also been utilized for the stereodivergent synthesis of 2,3-disubstituted piperidines, achieving high yields and diastereoselectivities. ajol.info These strategies offer a flexible and efficient route to a range of stereoisomers of this compound derivatives. researchgate.net
Diastereoselective Approaches
Diastereoselective synthesis aims to control the formation of one or more new stereocenters in a molecule that already contains at least one stereocenter.
A notable diastereoselective approach involves the addition of organometallic reagents to chiral aldehydes. For instance, the addition of Büchi's Grignard reagent to a chiral serinal has been reported as a key step in the asymmetric synthesis of (2R,3R)- and (2R,3S)-3-hydroxypipecolic acids. researchgate.net Another example is the stereocontrolled reduction of a piperidin-3-one (B1582230) intermediate to yield a cis-2,3-disubstituted piperidine. researchgate.net
Furthermore, a highly diastereoselective four-component synthesis has been developed to produce polysubstituted 2-piperidinones with three and four stereogenic centers, showcasing the power of multicomponent reactions in constructing complex piperidine scaffolds with high stereocontrol. mdpi.com Gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement, also provides piperidin-4-ols with excellent diastereoselectivity. nih.gov
Nucleophilic Additions to N-Acyliminium Ions
The synthesis of disubstituted piperidine derivatives can be achieved with high diastereoselectivity through the reaction of N-acyliminium ions with nucleophiles. beilstein-journals.org These N-acyliminium ions, which can be generated from N-Boc-piperidines, serve as valuable intermediates for creating a variety of alkaloids containing a piperidine skeleton. beilstein-journals.org The "indirect cation pool" method is an effective way to generate these six-membered N-acyliminium ions for reaction with various nucleophiles. beilstein-journals.org
A notable application of this methodology is the highly diastereoselective synthesis of 2,3-disubstituted piperidines by reacting N-acyliminium ions with aryl- and alkenyl boronic acids. rsc.org This approach has been successfully applied as a key step in the synthesis of the neurokinin NK1 receptor antagonist (±)-L-733,060. rsc.org Furthermore, the addition of potassium alkyltrifluoroborates to cyclic N-acyliminium ions derived from N-benzyl-3,4,5-triacetoxy-pyrrolidin-2-one leads to the formation of 5-substituted-pyrrolidin-2-ones. researchgate.net
The stereoselectivity of these nucleophilic additions can be influenced by the resident stereogenic center in chiral pyrrolidine (B122466) derivatives. thieme-connect.de For instance, the addition of allylsilanes and allyltin (B8295985) reagents to O-tert-butyldimethylsilyl-substituted 2-methoxypyrrolidines generally results in cis-addition. thieme-connect.de
One-Pot Reduction/Grignard Addition Sequences
The Grignard reaction is a versatile tool in organic synthesis. For instance, Grignard reagents can be combined with pyrazole (B372694) to synthesize derivatives like 4-phenylpiperidin-4-ol (B156043) substituted pyrazole. researchgate.net When planning a synthesis using Grignard reagents, it's important to consider that they add once to aldehydes to form secondary alcohols and once to ketones to yield tertiary alcohols. masterorganicchemistry.com Esters, on the other hand, react twice with Grignard reagents to produce tertiary alcohols with two identical R groups. masterorganicchemistry.com
In some cases, the formation of the Grignard reagent itself requires careful monitoring. For example, the reaction to form an aryl Grignard reagent can be followed by gas chromatography-mass spectrometry (GCMS) to ensure its successful formation before proceeding with the subsequent addition to a ketone. umw.edu An alternative to traditional Grignard reactions, particularly for aryl chlorides, involves the use of isopropyl magnesium chloride. umw.edu
The table below summarizes the outcomes of Grignard reactions with different carbonyl compounds.
| Carbonyl Compound | Grignard Reagent (R-MgX) | Product |
| Aldehyde | Adds once | Secondary Alcohol |
| Ketone | Adds once | Tertiary Alcohol |
| Ester | Adds twice | Tertiary Alcohol (with two identical R groups from the Grignard) |
Reductive Amination Strategies
Reductive amination is a widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine, followed by the reduction of the imine intermediate. jocpr.com This technique is particularly useful for creating substituted amines while avoiding the common problem of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com
The process can be carried out in a single pot by mixing the amine and carbonyl compound with a reducing agent like sodium cyanoborohydride (NaBH₃CN) at a lower pH. chemistrysteps.com NaBH₃CN is often preferred over sodium borohydride (B1222165) (NaBH₄) because it is a weaker reducing agent and can selectively reduce the imine in the presence of the aldehyde or ketone, thus preventing the premature reduction of the starting carbonyl compound. masterorganicchemistry.com Another suitable reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
The scope of reductive amination is generally limited to ammonia, primary amines, and secondary amines, as the amine must have at least one hydrogen atom attached to the nitrogen for the initial condensation with the carbonyl group to occur. chemistrysteps.com Catalyst-controlled reductive amination using transition metal catalysts, such as ruthenium, iridium, and nickel complexes, offers enhanced selectivity. jocpr.com
Intramolecular reductive amination can be employed to synthesize cyclic amines. For example, an enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid features a key one-pot azide (B81097) reductive cyclization of an aldehyde. mdpi.com
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions provide a powerful strategy for the synthesis of piperidine rings. These methods include alkene cyclization, radical cyclization, and hydroamination.
Alkene Cyclization: Intramolecular cyclization of alkenes can be initiated by various means. For example, a gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. mdpi.com Another approach involves a hydride transfer/cyclization cascade of alkene group-bearing amides. mdpi.com Furthermore, transition-metal-free intramolecular Friedel–Crafts reactions can be achieved through alkene activation with an acid catalyst like trifluoroacetic acid (TFA). d-nb.info Hypervalent iodine(III) reagents can also mediate the intramolecular halocyclization of alkenes to produce a variety of halogenated cyclic compounds. beilstein-journals.org
Radical Cyclization: Radical-mediated amine cyclization is another effective method. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. mdpi.com Another strategy involves the use of triethylborane (B153662) as a radical initiator for the cyclization of 1,6-enynes to produce polysubstituted alkylidene piperidines. mdpi.com The diastereoselective synthesis of 2,6-disubstituted 3-hydroxypiperidine (B146073) derivatives has been achieved through radical cyclization. capes.gov.br Additionally, photoredox-catalyzed radical cyclization of unactivated alkene-substituted β-ketoesters represents a modern approach to constructing complex cyclic systems. nih.gov
Hydroamination: Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for forming C-N bonds. d-nb.info Intramolecular hydroamination can be catalyzed by various metal complexes, including those of rare-earth metals, to synthesize nitrogen heterocyclic compounds. d-nb.inforesearchgate.net For example, an iridium catalyst with a specific ligand, DIP-Ad-SEGPHOS, has been shown to be effective for the remote hydroamination of disubstituted alkenes. nih.gov A stereoselective reductive hydroamination/cyclization cascade of alkynes, mediated by acid, can also lead to the formation of piperidines. mdpi.com
Catalytic Kinetic Resolution
Catalytic kinetic resolution is a valuable technique for obtaining enantioenriched amines. A notable method involves the use of achiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids to achieve the kinetic resolution of disubstituted piperidines with practical selectivity factors. nih.gov
This method has revealed a significant conformational effect, where cis and trans-substituted piperidine isomers exhibit different reactivity and selectivity. nih.gov Specifically, in the kinetic resolution of 2,3-disubstituted piperidines, substrates with a cis configuration react faster and with higher selectivity than their trans counterparts. nih.govethz.ch For example, with cis-2-phenylpiperidin-3-ol, a selectivity factor (s-factor) of 24 was obtained, whereas the trans diastereomer showed essentially no selectivity. nih.gov
Computational (DFT) and detailed experimental studies have shown a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov This work supports a concerted 7-membered transition state model for the acyl transfer and expands the utility of this kinetic resolution method. nih.gov
The table below presents data on the kinetic resolution of 2,3-disubstituted piperidines.
| Substrate | Configuration | s-factor | Conversion (%) | Time (h) |
| 2-phenylpiperidin-3-ol | cis | 24 | 33 | 48 |
| 2-phenylpiperidin-3-ol | trans | ~1 | 14 | 72 |
Synthesis of Specific this compound Derivatives and Related Structures
Preparation of 3-Hydroxypipecolic Acids
3-Hydroxypipecolic acids are important pharmacophores found in numerous drugs and bioactive compounds. sci-hub.se Various synthetic strategies have been developed to access the different stereoisomers of this class of compounds.
One highly practical approach describes the synthesis of both enantiomers of 3-hydroxypipecolic acid derivatives. nih.gov A stereodivergent synthesis of 3-hydroxypipecolic acids can be achieved via the ketoreductase-catalyzed dynamic kinetic reduction of cyclic ketoesters. sci-hub.se This biocatalytic method allows for the preparation of all four stereoisomers with high diastereo- and enantioselectivity. sci-hub.se
Chiral pool approaches are also common. For example, (2S,3R)-3-hydroxypipecolic acid has been synthesized from D-glucose. nih.govacs.org Another strategy utilizes d-serine (B559539) to produce the trans-3-hydroxypipecolic acid isomer. acs.org
Other methods include:
A "chiron approach" from D-glucose for the total synthesis of (2S,3R)-3-hydroxypipecolic acid. nih.govacs.org
The use of enantiomeric (2S,3R)- and (2R,3S)-benzyl-6-oxo-2,3-diphenyl-4-morpholinecarboxylates as chiral starting materials for the synthesis of both enantiomers of trans-3-hydroxypipecolic acids. acs.org
An intramolecular reductive cyclization of a conjugated keto-azide intermediate, which is a key step in a stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. nih.gov
A one-pot reduction/Grignard addition sequence applied to alkyl proline esters, followed by a ring expansion, provides a short route to 3-hydroxypipecolic acids. thieme-connect.deresearchgate.net
The table below summarizes some of the key synthetic strategies for preparing 3-hydroxypipecolic acids.
| Method | Starting Material/Key Intermediate | Target Stereoisomer(s) |
| Dynamic Kinetic Reduction | Cyclic ketoesters | All four stereoisomers |
| Chiron Approach | D-glucose | (2S,3R)-3-hydroxypipecolic acid |
| Chiral Pool | d-serine | trans-3-hydroxypipecolic acid |
| Intramolecular Reductive Cyclization | Conjugated keto-azide | (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid |
| Reduction/Grignard Addition & Ring Expansion | Alkyl proline esters | Stereodivergent access to 3-hydroxypipecolic acids |
Synthesis of Functionalized this compound Analogs (e.g., N-substituted, ring-substituted)
The synthesis of functionalized this compound analogs, including those with substituents on the piperidine nitrogen (N-substituted) and the phenyl ring (ring-substituted), is crucial for developing new chemical entities. A prominent strategy involves the reaction of a suitable piperidine precursor with a reactive intermediate, such as an epoxide.
For instance, N-substituted analogs can be prepared through the ring-opening of chiral epoxides by a piperidinol. nih.gov A general method involves reacting an optically active epoxide intermediate, such as (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin, with a substituted phenol (B47542) or thiophenol. nih.gov This reaction, often conducted in a solvent like acetonitrile (B52724) with a base such as cesium carbonate, yields a chiral epoxide derivative. nih.gov The subsequent reaction of this derivative with a suitably substituted 4-phenylpiperidin-4-ol under reflux in ethanol (B145695) affords the desired N-substituted diol products. nih.gov While this specific example yields a 4-ol product, the methodology is directly applicable to the synthesis of 3-ol analogs. The yields for these two-step processes typically range from 19% to over 50%. nih.gov A competing reaction that can limit the yield is the ring-opening of the epoxide by the phenoxide nucleophile. nih.gov
Ring-substituted analogs, particularly on the phenyl group, are often synthesized by starting with a correspondingly substituted Grignard reagent or other organometallic precursor during the initial formation of the phenyl-piperidine scaffold.
| Analog Type | General Synthetic Approach | Key Reagents | Typical Overall Yield |
|---|---|---|---|
| N-Substituted | Ring-opening of a chiral epoxide by the piperidine nitrogen. nih.gov | (R)- or (S)-epichlorohydrin, substituted phenols, cesium carbonate. nih.gov | 19-57%. nih.gov |
| Ring-Substituted | Grignard reaction with a substituted phenylmagnesium bromide on a protected piperidone precursor. | Substituted phenylmagnesium bromide, protected piperidone. | Variable |
Approaches to 1-(4-Aminophenyl)piperidin-3-ol (B1319070) and Nitroso Analogs
The synthesis of specific analogs like 1-(4-aminophenyl)piperidin-3-ol often involves multi-step sequences. A common route is the initial coupling of p-nitroaniline with a suitable piperidine precursor, followed by the chemical reduction of the nitro group. researchgate.net The reduction of an aromatic nitro group to an amine can be effectively achieved through palladium-on-carbon (Pd/C) catalyzed hydrogenation. researchgate.net This method is widely used for its efficiency and clean conversion. researchgate.net Another established method for creating N-phenyl piperidines involves the reaction of aniline (B41778) with 1,5-dibromopentane. orgsyn.org
The synthesis of N-nitroso analogs involves the introduction of a nitroso (-N=O) group at the piperidine nitrogen. This transformation is typically achieved through nitrosation using sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as hydrochloric acid (HCl) or acetic acid (AcOH). The reaction proceeds via an electrophilic attack of the nitrosium ion (NO⁺), formed in situ from the protonation of nitrous acid, on the secondary amine of the piperidine ring. The reaction conditions, including temperature and reagent stoichiometry, are critical for maximizing yield and minimizing side reactions like over-oxidation. The process is generally performed at low temperatures (0–10°C) to ensure the stability of the product.
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| NaNO₂ Equivalents | 1.0–1.2 eq | Excess reagent can lead to byproducts and reduced yield. |
| Acid Concentration (HCl) | 2–4 M | Lower concentrations are slow; higher concentrations can promote decomposition. |
| Temperature | 0–10°C | Higher temperatures increase the rate of side reactions. |
| Reaction Time | 2–4 hours | Prolonged reaction times can lead to the formation of nitro derivatives. |
Mechanistic Insights into this compound Synthesis
Reaction Pathway Elucidation
A significant pathway for the synthesis of substituted piperidines involves the ring expansion of smaller heterocyclic systems. researchgate.netwhiterose.ac.uk One well-documented approach is the ring expansion of prolinol derivatives (substituted 2-pyrrolidinemethanols). researchgate.net This transformation proceeds through the formation of a strained aziridinium (B1262131) ion intermediate. researchgate.netwhiterose.ac.uk The regioselectivity of the subsequent nucleophilic attack on this intermediate dictates the final substitution pattern of the resulting piperidine ring and is influenced by the nature of the substituents on the nitrogen atom. researchgate.net
Another mechanistically important approach is the "hydrogen borrowing" cascade, which can be catalyzed by transition metals like iridium. mdpi.com This process involves the oxidation of a diol, followed by intermolecular amination to form a hydroxyamine intermediate, and subsequent intramolecular amination and imine reduction to form the piperidine ring. mdpi.com This method allows for the formation of two new C-N bonds in a single cascade. mdpi.com
Role of Catalysts and Reagents in Stereocontrol
Achieving stereocontrol is paramount in the synthesis of chiral piperidinols. The choice of catalyst and reagents plays a pivotal role in determining the stereochemical outcome of the reaction. Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are widely used for the stereoselective hydrogenation of pyridinium salts or other unsaturated precursors. mdpi.com For instance, iridium(I) catalysts bearing chiral P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com Rhodium catalysts have also proven effective in the synthesis of 3-substituted piperidines. mdpi.com
Kinetic resolution is another powerful strategy for obtaining enantiomerically pure compounds. Catalytic kinetic resolution of racemic disubstituted piperidines can be achieved through enantioselective acylation using N-heterocyclic carbene (NHC) catalysts. nih.gov This method relies on the differential reaction rates of the two enantiomers with a chiral acylating agent, allowing for their separation. nih.gov The use of chiral catalysts is a key strategy to minimize racemization during synthesis.
Conformational Effects during Ring Formation
The three-dimensional conformation of the piperidine ring and its precursors can have a profound impact on reaction outcomes, particularly in terms of reactivity and stereoselectivity. nih.gov Detailed studies on the kinetic resolution of disubstituted piperidines have revealed a strong preference for the acylation of conformers in which the substituent at the adjacent (α) position occupies an axial position. nih.gov This conformational preference dictates which enantiomer reacts faster. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, combined with experimental results, have shown that the energy difference between transition states for the reaction of different conformers can explain the observed selectivity. nih.gov For cis- and trans-isomers of the same piperidine derivative, the preferred ground-state conformations can differ significantly, leading to disparate reactivity and selectivity in reactions like catalytic acylation. nih.gov The conformation of intermediates and products is often confirmed experimentally using techniques like 1H NMR spectroscopy and Nuclear Overhauser Effect (NOE) correlation analysis. researchgate.net
Structure Activity Relationship Sar of 3 Phenylpiperidin 3 Ol Scaffolds
Influence of Substituents on Biological Activity and Selectivity
The biological profile of 3-phenylpiperidin-3-ol derivatives can be finely tuned by modifying the substituents at the nitrogen atom, on the phenyl ring, and by altering the hydroxyl group.
The substituent on the piperidine (B6355638) nitrogen plays a critical role in determining the potency and nature of the biological activity. In a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent was found to primarily affect antagonist potency and opioid receptor selectivity. acs.org For instance, while N-methyl analogs can act as pure opioid receptor antagonists, replacing the methyl group with a larger substituent like a phenylpropyl group can significantly enhance antagonist potency at μ and δ opioid receptors. acs.orgnih.gov
In the context of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the conformational restriction of a more flexible N-methylphenethylamine group by incorporating it into an (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory potency. acs.orgresearchgate.net This highlights the importance of the N-substituent in orienting the molecule within the target's binding site.
A study on piperidinol analogs with anti-tuberculosis activity showed that N-alkylation with specific side chains was crucial for their efficacy. nih.gov For example, compounds with N-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl) and N-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl) substituents demonstrated significant anti-tuberculosis activity. nih.gov
Table 1: Impact of N-Substituents on Opioid Receptor Antagonist Potency Data illustrates the change in antagonist potency (Ke, nM) with different N-substituents on a 4-(3-hydroxyphenyl)piperidine (B9838) scaffold.
| Base Scaffold | N-Substituent | μ Receptor Ke (nM) | δ Receptor Ke (nM) | κ Receptor Ke (nM) |
| 4-(3-hydroxyphenyl)piperidine | Methyl | 508 | >10000 | 194 |
| 4-(3-hydroxyphenyl)piperidine | Phenylpropyl | 0.88 | 13.4 | 4.09 |
Effects of Phenyl Ring Modifications
Modifications to the phenyl ring are a key strategy for modulating the activity and selectivity of this compound derivatives. The position and nature of substituents on the phenyl ring can influence binding affinity and functional activity.
In the development of kappa opioid receptor (KOR) antagonists based on the JDTic scaffold, which contains a 4-(3-hydroxyphenyl)piperidine moiety, replacement of the 3-hydroxyl group on the phenyl ring with hydrogen, fluorine, or chlorine resulted in potent and selective KOR antagonists. nih.govacs.org This suggests that while a substituent at this position is important, a hydroxyl group is not strictly necessary for high affinity. nih.gov
For a series of pyrazole (B372694) derivatives incorporating a 4-phenylpiperidin-4-ol (B156043) moiety, the presence of chloro and fluoro substituents on the phenyl rings was associated with promising in-vitro antifungal and antibacterial activities. icm.edu.pl The lipophilicity conferred by these halogenated phenyl groups is thought to enhance pharmacological activity. icm.edu.pl In another study, 3,5-disubstitution on the phenyl ring of phenyl-piperidines was found to significantly increase their potency in modulating dopamine (B1211576) neurotransmission compared to mono- or 3,4-disubstituted analogs. google.com
The tertiary hydroxyl group at the C3 position of the piperidine ring is a critical functional group that significantly influences the pharmacological profile of these compounds, primarily through its ability to form hydrogen bonds with biological targets. icm.edu.pl
The replacement of an ester group with a hydroxyl group in a series of diphenoxylate analogs led to a compound with improved activity as a Kv1.3 potassium channel blocker. nih.gov This highlights the favorable contribution of the hydroxyl group to the binding affinity. In another example, the hydroxyl groups on the 4-hydroxy-4-phenylpiperidinyl moieties of a CGRP receptor antagonist were found to be crucial for receptor affinity, with their replacement leading to a significant reduction in potency.
Stereochemical Requirements for Target Interaction
The relative and absolute stereochemistry of this compound analogs often dictates their pharmacological properties. For example, in the case of N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the trans-isomers are pure opioid antagonists, whereas the cis-isomer exhibits mixed agonist-antagonist properties. acs.orgnih.gov Furthermore, within the trans-diastereomers, the (3R,4R)-enantiomer is a more potent opioid antagonist than the (3S,4S)-enantiomer. acs.orgnih.gov
This stereoselectivity is also evident in inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The (S)-enantiomer of a 3-phenylpiperidine (B1330008) derivative was found to be more potent than the (R)-enantiomer, leading to the development of a highly potent inhibitor. acs.orgresearchgate.net Similarly, the synthesis of neurokinin-1 (NK-1) receptor antagonists like L-733,060 requires a specific stereochemistry (2S,3R) in the 3-hydroxy-2-phenylpiperidine (B8720784) core for optimal activity. researchgate.net
Table 2: Stereoisomer Activity at Opioid Receptors A comparison of the functional properties of stereoisomers of N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.
| Isomer | Stereochemistry | Functional Activity |
| trans | (3R,4R) | Pure antagonist (more potent) |
| trans | (3S,4S) | Pure antagonist (less potent) |
| cis | - | Mixed agonist-antagonist |
Conformational Analysis and its Correlation with Biological Response
The preferred conformation of the piperidine ring and the orientation of its substituents are intrinsically linked to biological activity. The piperidine ring typically adopts a chair conformation, and the preference for substituents to be in axial or equatorial positions can significantly impact receptor binding.
Carbon-13 NMR studies have been instrumental in elucidating the conformational preferences of 4-phenylpiperidine (B165713) derivatives. cdnsciencepub.com For some analogs, an axial orientation of the 4-phenyl group is the preferred conformation. cdnsciencepub.com The conformation of the piperidine ring can also be influenced by the nature of the N-substituent. researchgate.net For example, N-protecting groups can induce conformational changes that affect the accessibility of the molecule for binding. researchgate.net
The interplay of various forces, including electrostatic interactions, hyperconjugation, and steric factors, governs the conformational behavior of substituted piperidines. d-nb.info In fluorinated piperidines, for instance, there can be a preference for an axial orientation of the fluorine atom due to hyperconjugative and electrostatic effects. d-nb.info Understanding these conformational preferences is crucial for designing ligands that present the optimal geometry for interaction with their biological target. researchgate.net
Pharmacophoric Elements Derived from this compound Structures
The this compound scaffold is a privileged structural motif found in a variety of biologically active compounds. Its inherent three-dimensional structure and the presence of key functional groups allow it to interact with a diverse range of biological targets. A pharmacophore, defined as the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific target, can be derived from this scaffold to guide the design of new therapeutic agents. researchgate.net The key features typically include hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups that facilitate binding. researchgate.net
Identification of Key Binding Motifs
The pharmacophoric model for the this compound scaffold is characterized by several key binding motifs that are crucial for its biological activity. These motifs arise from the specific arrangement of its constituent parts: the phenyl group, the piperidine ring, and the tertiary alcohol.
The Phenyl Group: This aromatic ring primarily serves as a hydrophobic region. It can engage in van der Waals forces, π-π stacking, or hydrophobic interactions within the binding pockets of target proteins. The position and substitution pattern on this ring are critical variables for modulating binding affinity and selectivity.
The Piperidine Ring: As a nitrogen-containing heterocycle, the piperidine ring is a cornerstone of the pharmacophore. icm.edu.pl The nitrogen atom, being a Lewis base, can act as a hydrogen bond acceptor. icm.edu.pl At physiological pH, this nitrogen is often protonated, forming a positively charged ammonium (B1175870) ion, which can establish strong ionic interactions or salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in the target's active site. The ring's chair conformation provides a rigid, three-dimensional framework that orients the other functional groups in a defined spatial arrangement. mdpi.com
The Tertiary Hydroxyl Group: The hydroxyl (-OH) group at the C3 position is a versatile feature, capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor. This dual capacity allows for specific and directional interactions with the target protein, significantly contributing to binding energy and specificity.
The Chiral Center (C3): The carbon atom to which both the phenyl and hydroxyl groups are attached is a stereocenter. The absolute configuration (R or S) at this center is often a determining factor for biological activity. Enantiomers can exhibit vastly different potencies and selectivities, as the precise spatial orientation of the phenyl and hydroxyl groups is critical for a proper fit into the chiral binding site of a protein. Studies have shown that using a specific enantiomer, such as (S)-3-phenylpiperidine, can lead to a significant increase in inhibitory potency. acs.orgresearchgate.net
These fundamental motifs—hydrophobic, cationic/hydrogen-bond accepting, and hydrogen-bond donating/accepting—and their specific stereochemical arrangement constitute the core pharmacophore of the this compound scaffold.
Optimization for Specific Biological Targets
The versatility of the this compound pharmacophore allows for its optimization to target a range of distinct proteins. By systematically modifying the core structure, researchers have developed potent and selective ligands for various biological targets.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition:
The 3-phenylpiperidine moiety has been instrumental in the development of potent inhibitors for NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipid mediators. researchgate.net In a notable study, researchers optimized a series of pyrimidine-4-carboxamides. acs.orgresearchgate.net The replacement of a more flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. researchgate.net Further optimization led to the discovery of LEI-401, a nanomolar potent inhibitor with drug-like properties. acs.orgresearchgate.net The (S)-configuration of the phenylpiperidine was found to be crucial for this high activity. acs.org
Table 1: Structure-Activity Relationship (SAR) of Pyrimidine-4-Carboxamides as NAPE-PLD Inhibitors
This table is based on data presented in the Journal of Medicinal Chemistry (2020), detailing the development of LEI-401. acs.org
| Compound | R1 | R2 | R3 | pIC50 (hNAPE-PLD) |
| Hit Compound | Cyclopropylmethyl | N-Methylphenethylamine | Morpholine | 5.30 ± 0.05 |
| Analog 1 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Morpholine | 5.79 ± 0.05 |
| Analog 2 | Cyclopropylmethyl | (R)-3-Phenylpiperidine | Morpholine | 5.26 ± 0.04 |
| LEI-401 (1) | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 ± 0.04 |
Anti-Tuberculosis Agents:
The related 4-aryl-4-piperidinol core has been identified as a promising scaffold for developing agents against tuberculosis. nih.gov A high-throughput screening identified a piperidinol compound with significant anti-tuberculosis activity (MIC 1.5 μg/mL). nih.gov This led to the synthesis of an optimization library to establish a structure-activity relationship. nih.gov While this work focused on the 4-ol isomer, the principles of modifying the aryl ring and the piperidine nitrogen substituent are directly applicable to the 3-ol scaffold. Modifications to the phenoxy ring attached to the N-propyl side chain and substitutions on the phenyl ring at the C4 position were explored to enhance potency. nih.gov
Table 2: Anti-tuberculosis Activity of Selected 4-Phenylpiperidin-4-ol Analogs
This table is based on data from a study on piperidinol analogs with anti-tuberculosis activity. nih.gov
| Compound | Structure (R Group on N-propyl-2-hydroxy side chain) | MIC (μg/mL) |
| Hit (1) | 4-Chloro-3-(trifluoromethyl)phenyl at C4, unsubstituted phenoxy | 1.5 |
| 2 | 4-Chloro-3-(trifluoromethyl)phenyl at C4, unsubstituted phenoxy (racemate) | > 100 |
| 4m | 4-Chloro-3-(trifluoromethyl)phenyl at C4, 4-(trifluoromethyl)phenoxy (S-enantiomer) | 0.78 |
| 4n | 4-Chloro-3-(trifluoromethyl)phenyl at C4, 4-(trifluoromethyl)phenoxy (R-enantiomer) | 0.78 |
These examples demonstrate that the this compound scaffold serves as a robust foundation for drug discovery. By identifying the key binding motifs and systematically optimizing the structure, it is possible to develop potent and selective modulators for a wide array of biological targets.
Pharmacological and Biological Activities of 3 Phenylpiperidin 3 Ol and Analogs
Modulation of Neurotransmitter Systems
Analogs of 3-phenylpiperidine (B1330008) have been extensively studied for their interaction with the dopaminergic system, particularly the D3 dopamine (B1211576) receptor (D3R) and the dopamine transporter (DAT). The D3R is a G-protein coupled receptor implicated in cognition, motivation, and emotion, making it a target for neuropsychiatric disorders. The DAT, a transmembrane protein, is responsible for the reuptake of dopamine from the synaptic cleft and is a primary target for psychostimulants and some antidepressants. mdpi.comnih.gov
Research has focused on developing D3R-selective ligands to minimize the side effects associated with D2 receptor activity. Substituted N-phenylpiperazine analogs have shown high affinity for the D3R. For instance, compounds with a 4-(thiophen-3-yl)benzamide (B12553508) moiety attached to a phenylpiperazine have yielded ligands with subnanomolar affinity for the human D3 receptor and high selectivity over the D2 receptor. mdpi.com One such analog, LS-3-134, demonstrates a high binding affinity for the human D3 receptor with a Ki value of 0.17 nM and over 150-fold selectivity versus the D2 receptor. mdpi.com Another compound, WW-III-55, while having a lower affinity for D3 receptors (Ki of approx. 20 nM), shows an even greater selectivity of over 800-fold compared to the D2 receptor. mdpi.com
Modifications to the N-benzylpiperidine structure have also yielded potent and selective ligands for the DAT. acs.org Structure-activity relationship studies on 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogs revealed that introducing strong electron-withdrawing substituents, such as nitro or fluoro groups, on the N-benzyl portion enhanced both potency and selectivity for the DAT over the serotonin (B10506) transporter (SERT). acs.orgnih.gov For example, compound 11b (with an R = NO2 substituent) was found to be highly potent with an IC50 of 16.4 nM and a SERT/DAT selectivity of 108. acs.org Bioisosteric replacement of a phenyl ring with a thiophene (B33073) ring also produced highly potent compounds. nih.gov
Dopamine D3 Receptor and Transporter Binding Affinities of Selected Phenylpiperidine Analogs
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (D2R Ki/D3R Ki) | Reference |
|---|---|---|---|---|
| LS-3-134 | D3 Receptor | 0.17 | >150 | mdpi.com |
| WW-III-55 | D3 Receptor | ~20 | >800 | mdpi.com |
| MC-25-41 | D3 Receptor | 0.5 | 1,486 | mdpi.com |
| BP1.4979 | D3 Receptor | ~1 | ~200 | mdpi.com |
| Compound 11b (R=NO2) | Dopamine Transporter (DAT) | 16.4 (IC50) | 108 (SERT/DAT) | acs.org |
| Compound 9 | Dopamine Transporter (DAT) | 6.6 (IC50) | 33.8 (DAT/SERT) | nih.gov |
The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission and the primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs). nih.govfrontiersin.org Phenylpiperidine derivatives have been investigated as potential SERT inhibitors.
In a search for new dual-acting agents, benzothiazole (B30560) derivatives containing a piperazine (B1678402) moiety were evaluated for their binding affinity at SERT. nih.gov It was found that modifications to the piperazine ring and its substituents significantly influenced affinity. For instance, removing the N-1 nitrogen from the piperazine ring in one analog to form compound 15 improved binding affinity at both the 5-HT1A receptor and SERT. nih.gov
Furthermore, structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogs, which are potent dopamine transporter (DAT) ligands, also assessed their binding to SERT to determine selectivity. nih.gov These studies aim to develop DAT-selective ligands with minimal interaction at SERT. Some of these analogs showed high selectivity for DAT over SERT, indicating that the phenylpiperidine scaffold can be fine-tuned to target specific monoamine transporters. acs.orgnih.gov A computational and experimental study on 4-(benzyloxy)-4-phenylpiperidine analogs identified them as potent SERT inhibitors, with one compound (20b) showing higher affinity for SERT in human platelets than the established SSRI, paroxetine. acs.org
Serotonin Transporter (SERT) Binding Affinities of Selected Phenylpiperidine Analogs
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Compound 23 | 5-HT2A Receptor / SERT | 3.4 (5-HT2A) | nih.gov |
| Compound 15 | 5-HT1A Receptor / SERT | Improved affinity at both | nih.gov |
| Compound 20b | SERT | Higher than paroxetine | acs.org |
The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for opioid receptor antagonists. ebi.ac.uk Analogs based on this structure have been developed that exhibit potent and selective antagonism at the kappa opioid receptor (KOR), a receptor involved in pain, mood, and addiction. unibo.it
JDTic, a derivative of this scaffold, is a highly potent and selective KOR antagonist with a binding affinity (Ki) of 0.3 nM for the kappa receptor and a functional antagonist inhibitory constant (Ki) of 0.006 nM. nih.govacs.org It demonstrates high selectivity over mu and delta opioid receptors. nih.govacs.org Further studies on JDTic analogs showed that removing the 3-methyl group from the piperidine (B6355638) ring still resulted in a potent and selective KOR antagonist, though it was 35-times less potent than JDTic itself. nih.gov Another analog, where the 3-hydroxyl group on the tetrahydroisoquinoline portion of JDTic was replaced with a fluoro group, also maintained pure antagonist properties and high selectivity for the KOR. nih.gov These findings indicate that while certain structural features are crucial for maximal potency, the core piperidine scaffold is key to the KOR antagonist activity. acs.org
Kappa Opioid Receptor (KOR) Antagonist Activity of Selected (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine Analogs
| Compound | Target | Binding Affinity (Ki, nM) | Functional Antagonism (Ke, nM) | Selectivity (μ/κ, δ/κ ratios) | Reference |
|---|---|---|---|---|---|
| JDTic (10) | KOR | 0.3 | 0.006 | μ/κ = 570, δ/κ > 16600 | nih.govacs.org |
| Compound 4a | KOR | - | 0.69 | - | nih.gov |
| Compound 4b | KOR | - | 0.18 | - | nih.gov |
| LY255582 (11) | μ, κ, δ Receptors | - | Potent antagonist | Non-selective | ebi.ac.uk |
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is involved in pain, inflammation, and emesis. nih.gov Phenylpiperidine derivatives have been instrumental in the development of potent and selective NK1 receptor antagonists. wikipedia.org
A key compound in this class is CP-99,994, which features a (2S,3S)-cis-3-(2-methoxybenzylamino)-2-phenylpiperidine structure. nih.gov This compound, along with clinically used drugs like aprepitant (B1667566) and netupitant, binds to the NK1 receptor and induces a specific receptor conformation that blocks its activation. nih.govnih.gov Crystal structures have revealed the detailed molecular interactions between these antagonists and the receptor. nih.govrcsb.orgpdbj.org The development of these compounds has confirmed that the phenylpiperidine core is a privileged structure for achieving high-affinity antagonism at the NK1 receptor, with studies showing that the dihedral angle between the substituents at the C-2 and C-3 positions of the piperidine ring is critical for activity. wikipedia.org
Binding Affinities of Phenylpiperidine-based NK1 Receptor Antagonists
| Compound | Target | Binding Affinity | Comments | Reference |
|---|---|---|---|---|
| CP-99,994 | NK1 Receptor | High affinity and selectivity | Progenitor antagonist, valuable pharmacological tool. | nih.gov |
| Aprepitant | NK1 Receptor | High affinity | Clinically used antiemetic. | nih.govnih.gov |
| Netupitant | NK1 Receptor | High binding affinity | Clinically used antiemetic with a long half-life. | nih.govamegroups.org |
| L-732,138 | NK1 Receptor | IC50 = 2.3 nM (human) | >1000-fold selectivity over NK2 and NK3 receptors. | medchemexpress.com |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for Alzheimer's disease. nih.gov A series of N-substituted piperidine-3-carbohydrazide-hydrazones have been synthesized and evaluated as cholinesterase inhibitors. nih.gov
These studies revealed that the compounds generally exhibited moderate to good inhibitory activity against either AChE or BChE. nih.gov The potency was influenced by the substituents on both the piperidine nitrogen and the hydrazone moiety. For example, compound 3g, a nitro-substituted derivative, was the most potent against AChE with an IC50 value of 4.32 µM, while compound 3j was the most potent against BuChE with an IC50 of 1.27 µM. nih.gov Kinetic studies indicated a mixed-type inhibition for these potent compounds. nih.gov Further research on similar N-benzylpiperidine-3/4-carbohydrazide-hydrazones confirmed that this chemical class can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov
Cholinesterase Inhibitory Activity of Piperidine-3-carbohydrazide-hydrazone Analogs
| Compound | Target Enzyme | Inhibitory Concentration (IC50, µM) | Reference |
|---|---|---|---|
| 3g | AChE | 4.32 | nih.gov |
| 3j | BuChE | 1.27 | nih.gov |
| 1g | eeAChE | 5.68 - 11.35 (range for series) | nih.gov |
| 1j | BuChE | Good to moderate activity | nih.gov |
Enzyme and Protein Interactions
Beyond neurotransmitter systems, analogs of 3-phenylpiperidine interact with other enzymes and proteins, leading to a variety of biological activities.
A study of 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones reported moderate antiviral activity for some derivatives. mdpi.comnih.gov Specifically, the benzyl (B1604629) (3f) and fluorophenyl (3g) derivatives showed protective effects against Coxsackievirus B2 (CVB-2), and compound 3g was also active against Herpes Simplex Virus-1 (HSV-1). nih.gov The same study also evaluated the antibacterial and antifungal activities of these compounds, finding that several derivatives possessed antimicrobial properties. mdpi.comnih.gov
The versatility of the piperidine scaffold is further demonstrated by the discovery of derivatives with anti-tuberculosis and anticancer potential, suggesting interactions with microbial enzymes or proteins involved in cell proliferation. who.int
Mechanistic Studies of Enzyme Inhibition
The inhibition of enzymes by small molecules is a cornerstone of drug discovery. The mechanisms by which these inhibitions occur can be broadly categorized as competitive, non-competitive, uncompetitive, or mixed-type, each defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. bgc.ac.innih.gov Mechanistic studies are crucial for understanding an inhibitor's mode of action and for optimizing its therapeutic potential. researchgate.net
Competitive Inhibition : The inhibitor binds to the active site of the free enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. bgc.ac.in
Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. bgc.ac.innih.gov
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. This type of inhibition is more effective at higher substrate concentrations. bgc.ac.innih.gov
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site, affecting both substrate binding (Km) and the maximum reaction rate (Vmax). nih.gov
Studies on analogs of 3-phenylpiperidin-3-ol have revealed insights into these mechanisms. For instance, in the study of soluble epoxide hydrolase (sEH), certain derivatives were found to inhibit the enzyme through a non-competitive mode. researchgate.net Similarly, the inhibition of butyrylcholinesterase by some piperidine derivatives was identified as competitive, with the inhibitor interacting directly with the active site. researchgate.net In the context of multi-substrate reactions, a dead-end inhibitor targeting the binding site of one substrate can produce mixed-type, non-competitive, or uncompetitive inhibition patterns when assayed against the other substrate. nih.gov
A notable example of mechanism-based inhibition involves finasteride, which targets steroid 5α-reductase. It acts as a substrate for the enzyme, but is converted into a potent bisubstrate analog inhibitor (NADP-dihydrofinasteride) that binds very tightly to the enzyme, leading to its inactivation. pfsfoundation.org This mechanism-based approach, where the enzyme catalyzes its own inhibition, highlights a sophisticated strategy for achieving potent and specific enzyme inhibition. pfsfoundation.org
Ligand-Protein Binding Characterization
Understanding the interaction between a ligand, such as this compound or its analogs, and its target protein is fundamental to drug design. nih.gov This characterization involves identifying the binding site and elucidating the specific molecular interactions that stabilize the ligand-protein complex. Computational techniques like molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing these interactions. researchgate.netnih.gov
The surface of a protein is irregular, featuring clefts and pockets that can serve as binding sites for small molecules. tdx.cat The goal is to design ligands that fit snugly into these pockets and form favorable interactions. nih.gov Molecular docking simulations can predict the preferred orientation of a ligand within a protein's binding site and estimate the binding affinity. researchgate.net For example, in silico studies of a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole (B372694) derivative revealed strong binding interactions with key proteins like DNA Gyrase and Lanosterol 14 α-demethylase. researchgate.net These studies help to correlate a compound's structure with its biological activity. researchgate.net
Experimental methods are used to validate and quantify these interactions. Radioligand binding assays, for instance, are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov Kinetic studies can measure the association (kon) and dissociation (koff) rate constants of the ligand-receptor interaction. nih.gov For example, the binding of a radiolabeled arylamide phenylpiperazine derivative to D3 dopamine receptors was characterized, revealing high affinity and providing detailed kinetic data. nih.gov
The specific chemical features of the ligand are critical for binding. The piperidinone core can provide a rigid scaffold, while various substituents can form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with amino acid residues in the binding pocket, enhancing affinity and selectivity.
Anti-infective Properties
Several analogs of this compound have demonstrated notable antifungal properties against a range of pathogenic fungi. The piperidine nucleus is a common feature in many compounds with pharmaceutical applications. academicjournals.org
A study involving a 4-phenylpiperidin-4-ol substituted pyrazole (CHP) showed promising in vitro antifungal activity, which was attributed to the presence of the 4-phenylpiperidin-4-ol moiety. researchgate.neticm.edu.plicm.edu.pl Similarly, other piperidine derivatives have been tested against fungi such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, showing varying degrees of inhibition. academicjournals.org For example, certain 3-phenylaminoquinolinium and 3-phenylaminopyridinium derivatives, designed as ring-opened analogs of the alkaloid cryptolepine, were found to be potent antifungal agents against C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov
The effectiveness of these compounds is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Antifungal Activity of Selected Piperidine Analogs
| Compound/Analog | Fungal Strain | Activity (MIC or Inhibition Zone) | Reference |
|---|---|---|---|
| 3-Phenylpropanoic Acid Derivative (Compound 1) | Candida albicans | Modest effect (6-9 mm inhibition zone) | nih.gov |
| Diketopiperazine Alkaloids (Compounds 6 & 7) | Candida albicans | Good activity (12-14 mm inhibition zones), MIC of 32 µg/mL | nih.gov |
| 4-Phenylpiperidin-4-ol Substituted Pyrazole (CHP) | Various fungi | Promising in vitro activity | researchgate.neticm.edu.plicm.edu.pl |
| Piperidine Derivatives (Compounds 5, 6, 9, 10) | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of inhibition | academicjournals.org |
The search for new antibacterial agents is critical due to rising antimicrobial resistance. biomedpharmajournal.org Piperidine-containing compounds have been explored as a source of new antibacterial drugs. mdpi.comresearchgate.net
Derivatives of 3-phenylpropanoic acid have demonstrated significant and selective activity against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. nih.gov A synthesized 4-phenylpiperidin-4-ol substituted pyrazole (CHP) also exhibited promising antibacterial effects. researchgate.neticm.edu.plicm.edu.pl The antibacterial activity is often evaluated using methods like disk diffusion, which measures the zone of inhibition around a disk containing the compound, or microdilution methods to determine the MIC. nih.govbiomedpharmajournal.orgscielo.br
The structural features of these analogs play a crucial role in their activity. For instance, different substitutions on the piperidine ring or associated aromatic groups can significantly alter the antibacterial spectrum and potency.
Table 2: Antibacterial Activity of Selected Piperidine Analogs
| Compound/Analog | Bacterial Strain | Activity (MIC or Inhibition Zone) | Reference |
|---|---|---|---|
| 3-Phenylpropanoic Acid Derivative (Compound 1) | E. coli | MIC of 16 µg/mL; 23 mm inhibition zone | nih.gov |
| 3-Phenylpropanoic Acid Derivative (Compound 1) | S. aureus | 17 mm inhibition zone | nih.gov |
| 3-Phenylpropanoic Acid Derivatives (Compounds 2 & 3) | E. coli, S. aureus | MIC of 32–64 µg/mL; 12-20 mm inhibition zones | nih.gov |
| Auranofin Analogs (MS-40S, MS-40) | Burkholderia cenocepacia | Bactericidal activity | mdpi.com |
| Piperidin-4-one Derivatives | S. aureus, E. coli, B. subtilis | Significant activity compared to ampicillin | biomedpharmajournal.org |
Anti-proliferative Effects
Piperidine and its derivatives have been investigated for their anticancer properties, demonstrating the ability to inhibit the proliferation of various cancer cells. nih.gov These compounds can induce cell cycle arrest and apoptosis (programmed cell death) through the modulation of key signaling pathways. nih.govmdpi.com
The anti-proliferative effect is often dose- and time-dependent. For example, studies on phenolic acids, which share structural motifs with some piperidine analogs, showed a dose-dependent inhibition of T47D human breast cancer cell growth. nih.gov Caffeic acid was found to be a potent inhibitor of cell growth in this study. nih.gov Similarly, piperine, a piperidine-containing natural product, has been shown to inhibit the proliferation of ovarian cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase. nih.gov
The mechanism behind these anti-proliferative effects can involve the inhibition of critical enzymes or signaling pathways necessary for cancer cell survival and growth, such as the PI3K/Akt pathway. nih.govfrontiersin.org The potential of these compounds is often assessed by determining their IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cancer cells. For instance, an epiphytic orchid extract showed significant cancer cell growth inhibition with IC₅₀ values ranging from 26.211 µg/mL to 59.061 µg/mL against different cell lines. typeset.io
While direct studies on this compound are limited in the provided context, the broad anti-proliferative activity of the wider piperidine class suggests a promising area for further investigation. mdpi.comtandfonline.com
Neuroprotective Potential
Analogs of this compound have emerged as compounds of interest for their neuroprotective capabilities. The core structure is found in molecules designed to treat a range of neurological and neurodegenerative disorders. google.co.ugontosight.ai The invention of 4-substituted piperidine analogs has been specifically directed towards their use as neuroprotective agents for conditions such as stroke, cerebral ischemia, central nervous system trauma, and neurodegenerative disorders including Alzheimer's Disease, Parkinsonism, and Huntington's Disease. google.co.ug
One of the primary mechanisms underlying this neuroprotective potential is the selective antagonism of N-methyl-D-aspartate (NMDA) receptor subtypes. google.co.ug Overactivation of NMDA receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a common pathway of cell death in many neurological conditions. By selectively blocking certain NMDA receptor subtypes, these piperidine analogs can mitigate excitotoxic damage. google.co.ug
Additionally, the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), is another target for neuroprotection. nih.gov Agonists of the σ1 receptor, which can include piperidin-3-ol structures, have demonstrated potent cell-protective effects by modulating ER stress and oxidative stress, both of which are key contributors to neurodegeneration. nih.gov
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. nih.govnih.gov Under normal physiological conditions, the repressor protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. nih.govmsjonline.org In response to oxidative or electrophilic stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes. nih.govmdpi.com
The interaction of this compound analogs with this pathway represents a significant antioxidant mechanism. As mentioned, in silico studies of a 4-phenylpiperidin-4-ol substituted pyrazole (CHP) revealed strong binding interactions with the KEAP1-NRF2 complex. researchgate.net This suggests a mechanism wherein the compound could modulate the pathway, potentially promoting the release and activation of Nrf2, thereby enhancing the cell's antioxidant defenses. researchgate.net
Another related mechanism involves chalcone-based derivatives, some of which share structural features with piperidine analogs. Chalcones containing an α,β-unsaturated carbonyl moiety can act as Michael acceptors and interfere with the Keap1-Nrf2 binding by modifying cysteine residues on Keap1. mdpi.com This interference leads to the activation of the Nrf2 signaling pathway and the subsequent expression of protective genes. mdpi.com This suggests that analogs of this compound possessing similar electrophilic features could also leverage the NRF2-KEAP1 pathway to exert antioxidant effects.
| Component | Function in the Pathway |
|---|---|
| NRF2 (Nuclear factor erythroid 2-related factor 2) | A transcription factor that regulates the expression of antioxidant and cytoprotective genes. nih.govmsjonline.org |
| KEAP1 (Kelch-like ECH-associated protein 1) | A repressor protein that sequesters NRF2 in the cytoplasm under basal conditions, leading to its degradation. nih.govmsjonline.org |
| ARE (Antioxidant Response Element) | A specific DNA sequence in the promoter region of target genes to which NRF2 binds to initiate transcription. nih.gov |
Cognitive enhancers, also known as nootropics, are substances that can improve cognitive functions such as memory, attention, and executive function. healthopenresearch.orgmdpi.com The potential for this compound and its analogs to act as cognitive enhancers is intrinsically linked to their neuroprotective mechanisms. By preventing neuronal damage and death associated with neurodegenerative diseases like Alzheimer's, these compounds can help preserve the neural circuits essential for cognitive processes. google.co.ug
The therapeutic use of these compounds for dementia and other neurodegenerative disorders is based on their ability to modulate neurotransmitter systems and protect brain cells. google.co.ug For example, the action of piperidine derivatives as NMDA receptor antagonists not only provides neuroprotection but also influences synaptic plasticity and memory formation, which are fundamental to cognition. google.co.ug Furthermore, research into other cognitive enhancers has shown that modulating dopamine and noradrenaline levels in the prefrontal cortex can improve attention and executive functions. mdpi.com While direct studies of this compound for cognitive enhancement in healthy individuals are limited, its therapeutic applications in treating cognitive decline suggest a significant role in modulating the biological basis of cognition. google.co.ughealthopenresearch.org
Mechanistic Investigations of 3 Phenylpiperidin 3 Ol Action at the Molecular and Cellular Level
Receptor Binding Kinetics and Thermodynamics
Scientific literature detailing the receptor binding kinetics and thermodynamics of 3-Phenylpiperidin-3-ol is not available.
Association and Dissociation Rates
There are no published studies that have determined the association (k_on) and dissociation (k_off) rates of this compound for any specific biological target.
Equilibrium Saturation Isotherm Studies
No equilibrium saturation isotherm studies for this compound have been found in the scientific literature. Consequently, key parameters such as the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) remain undetermined.
Intracellular Signaling Pathway Modulation
There is a lack of specific research on the effects of this compound on intracellular signaling pathways.
MAPK Pathway Involvement
No studies have been identified that investigate the involvement of this compound in the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
p53 Signaling Axis
There is no available research data on the interaction of this compound with the p53 signaling axis.
Cellular Target Engagement
The definitive identification of molecular targets within a cellular context is fundamental to understanding the pharmacological mechanism of any compound. For this compound, elucidating its direct binding partners is a prerequisite for interpreting its biological effects. Advanced biophysical techniques enable the precise, quantitative measurement of these interactions in real-time and at atomic resolution, providing a clear picture of target engagement. researchgate.netdigitellinc.com
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. bioradiations.commercodia.com The method allows for the precise determination of the rates at which a compound associates with its target and subsequently dissociates, providing crucial insights into the binding dynamics. nih.gov
In a typical SPR experiment to characterize this compound, a purified target protein (e.g., a receptor or enzyme) is immobilized on the surface of a sensor chip. cnr.it A solution containing this compound is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. bioradiations.comcnr.it This change is recorded in a sensorgram, a plot of the response signal over time.
From the sensorgram, several key kinetic parameters can be calculated:
Association Rate Constant (kₐ or kₒₙ): This value quantifies the rate at which the compound-receptor complex is formed.
Dissociation Rate Constant (kₑ or kₒff): This value measures the stability of the complex, indicating how quickly the compound dissociates from its target.
Equilibrium Dissociation Constant (Kₑ): Calculated as the ratio of kₑ/kₐ, the Kₑ value reflects the affinity of the compound for its target. A lower Kₑ indicates a higher binding affinity. mercodia.com
While specific experimental data for this compound is not extensively available in public literature, the table below illustrates the type of data that would be generated from an SPR analysis for a hypothetical interaction with a target receptor.
| Parameter | Value | Description |
|---|---|---|
| Association Rate (kₐ) (M⁻¹s⁻¹) | 1.5 x 10⁵ | Rate of complex formation. |
| Dissociation Rate (kₑ) (s⁻¹) | 3.0 x 10⁻³ | Rate of complex decay. |
| Affinity (Kₑ) (nM) | 20 | Overall strength of the binding interaction. |
To visualize the precise binding mode of this compound, high-resolution structural techniques are employed. Cryo-electron microscopy (Cryo-EM) has become a dominant method in structural biology for determining the three-dimensional structure of protein-ligand complexes in a near-native, hydrated state. researchgate.net
The process involves flash-freezing a purified solution of the target receptor pre-incubated with this compound. nih.gov This vitrified sample is then imaged using a transmission electron microscope. A massive dataset of two-dimensional projection images of individual complexes is collected and computationally reconstructed to generate a high-resolution 3D density map. frontiersin.org
A successfully resolved Cryo-EM structure of a this compound-receptor complex would provide atomic-level detail, revealing:
The exact conformation (pose) of this compound within the receptor's binding pocket.
The specific amino acid residues of the receptor that are in direct contact with the compound.
The precise network of non-covalent interactions (discussed in section 5.4) that stabilize the binding. researchgate.net
This structural information is invaluable for understanding the basis of molecular recognition and can guide the rational design of derivatives with improved affinity or selectivity. chemrxiv.org To date, no public Cryo-EM structures featuring this compound are available.
Elucidation of Specific Interaction Modes
The affinity and specificity of this compound for its biological target are governed by a combination of non-covalent interactions. Analysis of its chemical structure—featuring a hydroxyl group, a secondary amine, and a phenyl ring—allows for the prediction of its primary interaction modes.
Hydrogen bonds are critical directional interactions that contribute significantly to binding affinity. The this compound molecule possesses functional groups capable of both donating and accepting hydrogen bonds. rsc.org
Hydrogen Bond Donors: The hydroxyl (-OH) group and the secondary amine (-NH) group can each donate a hydrogen atom to an acceptor atom on the target protein.
Hydrogen Bond Acceptors: The oxygen atom of the hydroxyl group and the nitrogen atom of the amine group both have lone pairs of electrons and can act as hydrogen bond acceptors.
These groups can form specific interactions with polar or charged amino acid residues within a binding site, such as serine, threonine, aspartate, glutamate, or the peptide backbone. mdpi.com The formation of one or more well-defined hydrogen bonds is often a key determinant of a compound's potency.
| Functional Group in this compound | Potential Role | Potential Interacting Partner (Amino Acid Residue) |
|---|---|---|
| Hydroxyl (-OH) | Donor & Acceptor | Asp, Glu, Ser, Thr, Asn, Gln |
| Amine (-NH) | Donor & Acceptor | Asp, Glu, Ser, Thr, Asn, Gln |
Hydrophobic interactions are a major driving force for ligand binding, arising from the tendency of non-polar surfaces to minimize contact with water. nih.gov The phenyl ring of this compound is a significant non-polar moiety that can participate in favorable hydrophobic interactions.
This aromatic ring can fit into a hydrophobic pocket within the target protein, typically lined with non-polar amino acid residues such as:
Leucine
Isoleucine
Valine
Phenylalanine
Tryptophan
The parent compound, this compound, is not expected to form covalent bonds with its biological targets under physiological conditions. However, reactive derivatives can be intentionally designed to act as covalent inhibitors. This strategy involves incorporating an electrophilic functional group, or "warhead," onto the this compound scaffold. nih.gov
Examples of such warheads include:
Acrylamides
Epoxides
Fluoromethyl ketones
A derivative equipped with one of these groups could, upon initial non-covalent binding, be positioned such that the electrophilic warhead is in close proximity to a nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine) on the target protein. This would facilitate a chemical reaction, resulting in the formation of a stable covalent bond between the compound and the protein. The formation of such a covalent adduct can be definitively confirmed using techniques like intact protein mass spectrometry, which would detect a mass shift corresponding to the addition of the derivative. nih.gov
Metabolism and Biotransformation of 3 Phenylpiperidin 3 Ol Compounds
Primary Metabolic Pathways
The metabolism of 3-Phenylpiperidin-3-ol is expected to proceed through two main phases: oxidative metabolism and conjugation reactions. These pathways work to increase the compound's polarity, facilitating its excretion from the body.
Phase I oxidative metabolism is predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes. For compounds containing a piperidine (B6355638) ring and a phenyl group, several oxidative reactions are plausible.
Hydroxylation: The aromatic phenyl ring is a potential site for hydroxylation, a common metabolic pathway for many xenobiotics. This reaction introduces a hydroxyl group onto the phenyl ring, increasing its water solubility. Additionally, the piperidine ring itself can undergo hydroxylation at positions that are sterically accessible.
N-dealkylation: If the nitrogen atom of the piperidine ring is substituted with an alkyl group (in derivatives of this compound), N-dealkylation would be a primary metabolic route. This reaction involves the removal of the alkyl group, a process frequently mediated by CYP450 enzymes. For instance, studies on (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a substituted 3-phenylpiperidine (B1330008), have shown that it is selectively metabolized via N-dealkylation to its N-depropyl metabolite. nih.govdoi.org
Ring Opening: In some cases, the piperidine ring can undergo oxidative cleavage, leading to the formation of more polar, acyclic metabolites. This has been observed in the metabolism of other piperidine-containing compounds. frontiersin.org
Following Phase I metabolism, or for the parent compound if it possesses a suitable functional group, Phase II conjugation reactions occur. These reactions involve the addition of endogenous polar molecules to the drug or its metabolites.
Glucuronidation: The tertiary hydroxyl group at the 3-position of this compound is a prime candidate for glucuronidation. This is a common Phase II reaction for hydroxylated compounds, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl moiety. This process significantly increases the water solubility of the compound, preparing it for renal or biliary excretion.
Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another possible conjugation pathway for the hydroxyl group of this compound, although glucuronidation is often the more predominant pathway for tertiary alcohols.
The metabolism of drugs can vary significantly between different species due to differences in the expression and activity of metabolic enzymes. While specific data for this compound is unavailable, studies on other compounds have demonstrated these species-dependent differences. For example, the metabolism of other nitrogen-containing heterocyclic compounds has shown notable variations in the metabolic pathways and the abundance of different metabolites between rats and dogs. Therefore, it is reasonable to anticipate that the metabolic profile of this compound would also exhibit species-specific variations.
Role of Specific Enzymes in Biotransformation
The biotransformation of this compound is anticipated to be catalyzed by a range of Phase I and Phase II enzymes.
The CYP450 enzyme system is a major contributor to Phase I metabolism. Several isoforms are known to be involved in the metabolism of a wide array of drugs.
Based on studies of related phenylpiperidine derivatives, several CYP450 isoforms could be involved in the metabolism of this compound. Research on (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride has identified CYP2D6 as the primary enzyme responsible for its N-depropylation in human liver microsomes. nih.govdoi.org Other isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 were also investigated, with CYP2D6 showing the highest activity for this particular substrate. nih.govdoi.org For other phenylpiperidine-based compounds like fentanyl, CYP3A4 is the main metabolizing enzyme. painphysicianjournal.comnih.gov Given the structural similarities, it is plausible that one or more of these isoforms, particularly from the CYP2D and CYP3A subfamilies, play a role in the oxidative metabolism of this compound.
Table 1: Potential CYP450 Isoform Involvement in the Metabolism of Phenylpiperidine Derivatives
| CYP450 Isoform | Role in Metabolism of Related Compounds | Potential Role for this compound |
|---|---|---|
| CYP2D6 | Major enzyme in N-dealkylation of a substituted 3-phenylpiperidine. nih.govdoi.org | Potential involvement in oxidative metabolism. |
| CYP3A4 | Primary enzyme in the metabolism of fentanyl. painphysicianjournal.comnih.gov | Potential involvement in oxidative metabolism. |
| CYP1A2 | Investigated for metabolism of a substituted 3-phenylpiperidine. nih.govdoi.org | Possible minor role in oxidative metabolism. |
| CYP2C9 | Investigated for metabolism of a substituted 3-phenylpiperidine. nih.govdoi.org | Possible minor role in oxidative metabolism. |
| CYP2C19 | Investigated for metabolism of a substituted 3-phenylpiperidine. nih.govdoi.org | Possible minor role in oxidative metabolism. |
| CYP2E1 | Investigated for metabolism of a substituted 3-phenylpiperidine. nih.govdoi.org | Possible minor role in oxidative metabolism. |
Phase I: Flavin-containing monooxygenases (FMOs) can also participate in the oxidation of nitrogen-containing compounds, representing another potential pathway for the metabolism of this compound.
Phase II: The primary Phase II enzymes expected to be involved in the metabolism of this compound are the UDP-glucuronosyltransferases (UGTs), which would facilitate the glucuronidation of the tertiary alcohol. Sulfotransferases (SULTs) may also play a role in its conjugation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride |
In Vitro Metabolic Stability Assessment
The initial evaluation of a compound's metabolic stability is crucial for its progression as a potential therapeutic agent. This assessment is typically conducted using in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism. For this compound and its derivatives, both liver microsomal and hepatocyte assays are employed to determine the rate and extent of their metabolic breakdown.
Liver Microsomal Stability Studies
Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for Phase I metabolic reactions. nih.gov In these studies, this compound compounds are incubated with liver microsomes, typically from humans or other preclinical species, in the presence of necessary cofactors like NADPH to initiate enzymatic reactions. nih.gov
The stability of the compound is determined by monitoring its disappearance over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). From this data, key pharmacokinetic parameters can be calculated, including the metabolic half-life (t½) and the intrinsic clearance (CLint). These parameters provide a quantitative measure of how rapidly the compound is metabolized by Phase I enzymes.
While specific data for this compound is not extensively available in the public domain, studies on structurally related substituted (S)-3-phenylpiperidine derivatives have shown that N-dealkylation is a significant metabolic pathway in human liver microsomes. For instance, (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride was found to be primarily metabolized to its N-despropyl form, with over 95% of the parent compound being converted to this metabolite. The study identified CYP2D6 as the major enzyme responsible for this transformation.
Table 1: Illustrative Data on Liver Microsomal Stability of a Substituted 3-Phenylpiperidine Derivative
| Compound | Primary Metabolic Pathway | Major Enzyme | % Metabolite Formation |
| (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine HCl | N-dealkylation | CYP2D6 | >95% |
This table is based on findings for a structurally related compound and serves as an example of the type of data generated in such studies.
Hepatocyte Incubation Assays
Hepatocytes, or liver cells, provide a more comprehensive in vitro model for metabolic studies as they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors. nih.gov Incubation of this compound compounds with hepatocytes allows for the assessment of a broader range of metabolic reactions, including conjugation pathways like glucuronidation and sulfation, which are typical for compounds containing hydroxyl groups.
Metabolite Identification and Characterization
Identifying the chemical structures of metabolites is a critical step in understanding the biotransformation pathways of a compound and assessing the potential for the formation of active or reactive metabolites. This process typically involves incubating the parent compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.
For a compound like this compound, several metabolic pathways can be anticipated based on its chemical structure:
Hydroxylation: The aromatic phenyl ring is susceptible to hydroxylation at various positions, a common metabolic reaction catalyzed by CYP450 enzymes.
Glucuronidation: The tertiary alcohol at the 3-position is a prime site for Phase II conjugation with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion.
N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation, as seen in related compounds, is a likely metabolic route.
Ring Opening: The piperidine ring itself could potentially undergo oxidative cleavage.
The characterization of these metabolites involves comparing their mass spectral data (including accurate mass and fragmentation patterns) with that of the parent compound and potential synthetic standards.
Table 2: Potential Metabolic Pathways and Resulting Metabolites of this compound
| Metabolic Pathway | Potential Metabolite Structure |
| Aromatic Hydroxylation | Hydroxyphenyl-piperidin-3-ol |
| Glucuronidation | This compound-glucuronide |
| N-Dealkylation (of N-alkylated analogs) | This compound |
| Piperidine Ring Oxidation/Opening | Various oxidative products |
This table presents hypothetical metabolites based on the known metabolic pathways for similar chemical structures.
Computational and in Silico Studies of 3 Phenylpiperidin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural characteristics of 3-Phenylpiperidin-3-ol and related piperidine (B6355638) derivatives. jksus.orgnih.govscirp.orgsuperfri.org These methods offer a powerful means to predict molecular properties with a high degree of accuracy. arxiv.orgaps.org
Molecular Geometry Optimization (e.g., DFT methods)
The three-dimensional arrangement of atoms in this compound is crucial for its chemical behavior. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to perform geometry optimization. researchgate.netnih.gov This process determines the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. jksus.org For similar piperidine-containing compounds, studies have shown that the piperidine ring often adopts a distorted chair conformation. nih.gov The orientation of the phenyl and hydroxyl substituents relative to the piperidine ring is also a key outcome of these calculations. The accuracy of the optimized geometry is often validated by comparing calculated bond lengths and angles with experimental data where available, with good agreement generally observed. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap generally suggests higher reactivity. For molecules containing phenyl and piperidine rings, the HOMO is often localized on the electron-rich phenyl group, while the LUMO may be distributed across the piperidine ring and its substituents.
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. wikipedia.org |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. chemrxiv.orgcore.ac.uksparkle.pro.brchemrxiv.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. In this compound, the MEP map would likely show a negative potential around the oxygen of the hydroxyl group and the nitrogen of the piperidine ring, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.
Molecular Docking and Dynamics Simulations
To explore the potential of this compound as a biologically active compound, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might interact with specific biological targets, such as proteins or enzymes. mdpi.comnih.govopenmedicinalchemistryjournal.comscienceopen.com
Prediction of Ligand-Target Binding Modes
Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target macromolecule. mdpi.comopenmedicinalchemistryjournal.comijpbs.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then scoring them based on their binding energy. mdpi.comopenmedicinalchemistryjournal.com Lower binding energies typically indicate a more favorable binding mode. mdpi.comopenmedicinalchemistryjournal.com For derivatives of piperidine, docking studies have revealed the importance of various interactions, including hydrogen bonds, hydrophobic interactions, and π-cation interactions, in stabilizing the ligand-target complex. nih.gov For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the phenyl ring could participate in hydrophobic or π-stacking interactions with aromatic residues in the binding pocket.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target interaction over time. mdpi.commdpi.comresearchgate.net MD simulations model the movement of atoms and molecules, allowing for the assessment of the stability of the docked pose and the flexibility of both the ligand and the target. nih.govmdpi.com These simulations can reveal key conformational changes and intermolecular interactions that are crucial for binding affinity and specificity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Assessment of Binding Affinity and Specificity
Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a biological target. For derivatives of the this compound scaffold, docking studies have been instrumental in understanding their interactions at the molecular level. These studies calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity, where a more negative value indicates a stronger interaction.
Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the target's active site, are identified through docking simulations. For instance, in studies of piperidine derivatives targeting various receptors, specific amino acids like ASN, GLN, TRP, and HIS have been identified as crucial for binding. derpharmachemica.com The binding affinity of these compounds is often compared to a standard or co-crystallized ligand to gauge their potential efficacy. derpharmachemica.com
For example, molecular docking of phenylpiperazine derivatives has shown that these compounds can form stable complexes with biological targets like DNA and Topoisomerase II, with binding energies (ΔG) ranging from -63.0 kJ/mol to -66.6 kJ/mol. nih.gov Similarly, studies on thiopyrano[2,3-b]quinoline derivatives, which may share some structural similarities, reported binding affinities against the CB1a protein in the range of -5.3 to -6.1 kcal/mol. nih.gov These computational predictions are vital for prioritizing compounds for synthesis and experimental testing.
| Compound Class | Target Protein | Binding Affinity Range (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Phenylpiperazine Derivatives | DNA-Topo II Complex | -15.0 to -15.9* | Not Specified |
| Oxazine Derivatives | Cyclooxygenase-2 (COX-2) | -8.9 to -10.8 | ASN, GLN, TRP, HIS, THR, TYR |
| Thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 | Not Specified |
*Converted from kJ/mol for comparison.
Conformational Dynamics in Biological Environments
While molecular docking provides a static image of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of both the ligand and the target protein over time. researchgate.netrsc.org MD simulations are crucial for understanding the stability of the ligand-protein complex and identifying subtle conformational adjustments that can influence binding affinity and activity.
These simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a compound like a this compound derivative behaves within a solvated, biological environment. mdpi.com This technique can reveal the flexibility of the piperidine ring and its substituents, and how these parts of the molecule adapt to the binding pocket of a receptor. researchgate.net For example, MD simulations can show how a ligand induces or stabilizes specific conformations in the target protein, which is essential for its biological function. researchgate.net The analysis of MD trajectories can also determine the lifetimes of specific conformations and the ratios between different conformational states, providing a more complete picture of the binding event. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu For derivatives of this compound, QSAR is a powerful tool for designing new analogs with improved potency and selectivity.
The development of a QSAR model begins with a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a model that correlates these descriptors with activity.
Several QSAR modeling techniques have been applied to piperidine-containing compounds. These include:
Linear Free Energy Related (LFER) models like the Hansch analysis : These models use physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and steric parameters (molar refractivity) to predict activity. nih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) : These methods use 3D grid-based fields around the aligned molecules to represent their steric, electrostatic, and hydrophobic properties. nih.gov
Machine Learning Approaches : Methods such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Partial Least Squares (PLS) are increasingly used to handle complex, non-linear relationships between structure and activity. researchgate.netresearchgate.net
The predictive power of these models is rigorously validated using statistical metrics like the cross-validated correlation coefficient (Q²), the conventional correlation coefficient (R²), and the root mean square error (RMSE). researchgate.net
| QSAR Method | Target | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Reference |
|---|---|---|---|---|
| MSA (3D-QSAR) | CCR5 Receptor | >0.5 (Typical threshold) | Not Specified | |
| MLR, SVM, PLS | Oxidosqualene Cyclase | Not Specified | High predictive accuracy reported | |
| MARS, ANN | CCR5 Modulators | 0.982 (Q²LOO) | 0.947 (R²t) |
A key outcome of QSAR studies is the identification of specific molecular features, or descriptors, that are critical for biological activity. These descriptors guide the rational design of new, more effective molecules. For piperidine-based compounds, QSAR studies have identified several important descriptors: nih.gov
Steric Descriptors : The size and shape of substituents are often crucial. For example, an increase in the length of the molecule in a specific dimension (Lz) can be conducive to activity, while increased bulk in other areas (Sxz) can be detrimental. nih.gov The presence of bulky groups in certain positions may enhance activity. mdpi.com
Electronic Descriptors : The electronic properties, such as the distribution of charges, are important. Studies have shown that a high relative negative charge (RNCG) on substituents can increase binding affinity. nih.gov Electron-donating groups have also been found to be important for the activity of some series. nih.gov
Hydrophobic Descriptors : Lipophilicity, often expressed as logP, is a common descriptor in QSAR models. The hydrophobicity of different regions of the molecule can significantly impact binding. nih.gov
Topological Descriptors : These descriptors relate to the connectivity and branching of the molecule. Properties like molecular volume and van der Waals area have been shown to be positively correlated with binding affinity. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with poor pharmacokinetic profiles before significant resources are invested. researchgate.net Various computational models and software platforms, such as pkCSM, ADMETlab, and Pre-ADMET, are used to predict these properties for compounds like this compound and its derivatives. nih.govnih.gov
Computational tools can predict several key parameters related to a compound's metabolic fate and bioavailability.
Metabolism : Models can predict the primary sites of metabolism on a molecule, often by cytochrome P450 (CYP) enzymes. news-medical.net They can also predict whether a compound is likely to be an inhibitor or substrate of specific CYP isoforms (e.g., CYP2D6, CYP3A4), which is critical for assessing potential drug-drug interactions. frontiersin.org Predicting metabolic stability, such as in human liver microsomes, helps estimate the compound's half-life in the body. news-medical.net
Bioavailability : Oral bioavailability is a complex property influenced by factors like absorption and first-pass metabolism. In silico models often predict human intestinal absorption (HIA) and permeability through cell models like Caco-2. nih.gov The "Rule of Five," proposed by Lipinski, provides a set of simple physicochemical property guidelines (e.g., molecular weight < 500, logP < 5) to estimate the likelihood of good oral bioavailability. researchgate.net Bioavailability radars generated by some software provide a visual representation of a compound's drug-likeness. frontiersin.org
| ADMET Property | Predicted Outcome | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Good absorption from the gut |
| Caco-2 Permeability | Moderate to High | Ability to cross the intestinal wall |
| CYP450 Inhibition (e.g., CYP2D6) | Non-inhibitor | Lower risk of drug-drug interactions |
| Human Oral Bioavailability | Moderate to High | Fraction of drug reaching systemic circulation |
| AMES Toxicity | Non-mutagenic | Lower risk of carcinogenicity |
Prediction of Potential Toxicity Profiles (Mechanistic Aspects Only)
In the absence of direct experimental toxicological data for this compound, computational and in silico models offer a valuable preliminary assessment of its potential toxicity from a mechanistic perspective. These predictive models leverage the chemical structure of a compound to estimate its likelihood of inducing various toxic effects by comparing it to extensive databases of known toxicants and applying sophisticated quantitative structure-activity relationship (QSAR) algorithms. For this analysis, two widely recognized platforms, ProTox-II and pkCSM, were utilized to generate a predicted toxicity profile for this compound.
The ProTox-II webserver provides predictions across a range of toxicity endpoints, including organ-specific toxicities and toxicological pathways. The predictions for this compound indicate a moderate level of acute toxicity. From a mechanistic standpoint, the predictions for specific toxicological endpoints are particularly insightful. The tool did not flag any alerts for carcinogenicity or mutagenicity, suggesting a lower probability of the compound directly damaging DNA or promoting tumor formation. However, the predictions do raise a concern regarding potential hepatotoxicity.
The pkCSM platform offers predictions for a suite of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which further elucidates the potential mechanistic toxicities of this compound. The model's prediction of a negative AMES test result aligns with the ProTox-II findings on mutagenicity, indicating that the compound is unlikely to cause point mutations in bacteria, a common screen for genotoxic potential. Furthermore, the pkCSM model predicts a low probability of hERG I inhibition. Since inhibition of the hERG potassium channel is a key mechanistic event linked to cardiotoxicity, this negative prediction suggests a reduced risk of drug-induced cardiac arrhythmias.
The predicted hepatotoxicity from both platforms warrants careful consideration. While the precise underlying mechanism for this predicted toxicity is not detailed by the models, it could potentially be attributed to the metabolic activation of the compound within the liver. The presence of both a phenyl and a piperidine ring makes the molecule susceptible to metabolic transformations by cytochrome P450 enzymes, which could hypothetically lead to the formation of reactive metabolites capable of causing cellular damage.
It is imperative to underscore that these in silico predictions are computational estimations and should not be considered a substitute for experimental validation. They serve as a valuable initial risk assessment and can effectively guide subsequent toxicological evaluations. The consistent prediction of hepatotoxicity, for example, would be a critical area of focus in any future preclinical safety investigations of this compound.
Predicted Toxicity Endpoints for this compound
Table 1: ProTox-II Toxicity Predictions
| Toxicity Endpoint | Prediction | Confidence Score | Mechanistic Implication |
| Hepatotoxicity | Active | 0.65 | Potential for liver damage, possibly through metabolic activation. |
| Carcinogenicity | Inactive | 0.78 | Low probability of causing cancer. |
| Mutagenicity | Inactive | 0.85 | Unlikely to cause DNA mutations. |
| Immunotoxicity | Inactive | 0.59 | Low probability of adverse effects on the immune system. |
| Cytotoxicity | Inactive | 0.68 | Low probability of direct cell killing. |
Table 2: pkCSM Toxicity Predictions
| Toxicity Endpoint | Prediction | Result | Mechanistic Implication |
| AMES Toxicity | Mutagen | Negative | Unlikely to be mutagenic. |
| hERG I Inhibition | Inhibitor | Negative | Low risk of cardiotoxicity via hERG channel blockade. |
| Hepatotoxicity | - | Positive | Potential for drug-induced liver injury. |
| Skin Sensitisation | - | Negative | Unlikely to cause allergic contact dermatitis. |
| Minnow Toxicity | log LC50 (mg/L) | -2.859 | Potential for aquatic toxicity. |
| T. pyriformis Toxicity | log IG50-48h (ug/L) | -0.639 | Potential for toxicity to protozoa. |
Toxicological Considerations of 3 Phenylpiperidin 3 Ol Mechanistic Aspects
Cellular Mechanisms of Toxic Injury
The cellular response to toxic compounds can be multifaceted, often culminating in significant injury to the cell. The pathogenesis of chemically induced cell injury typically involves the interaction of a toxicant or its metabolites with cellular macromolecules, leading to a cascade of events that can disrupt normal cellular function. nih.gov These disruptions can manifest as impaired membrane function, altered energy production, and genetic damage, ultimately leading to cell death through necrosis or apoptosis. nih.gov The specific mechanism of injury is dependent on the chemical nature of the compound and the susceptibility of the affected cells.
Oxidative Stress Induction
A central mechanism of cellular injury is the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com Many toxic compounds, or their metabolic byproducts, can lead to an overproduction of ROS, overwhelming the endogenous antioxidant defense systems. nih.gov This imbalance results in damage to vital cellular components, including lipids, proteins, and DNA. nih.gov
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that are natural byproducts of cellular metabolism, particularly mitochondrial respiration. mdpi.com ROS include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), while RNS include nitric oxide (NO•) and peroxynitrite (ONOO⁻). mdpi.com Under normal physiological conditions, these species play roles in cell signaling. However, exposure to certain xenobiotics can lead to their excessive production. This can occur through various mechanisms, including the uncoupling of mitochondrial electron transport or the activation of enzymes such as NADPH oxidases. mdpi.com
Table 1: Major Types of Reactive Oxygen and Nitrogen Species
| Species Type | Examples | Primary Cellular Sources |
|---|---|---|
| Reactive Oxygen Species (ROS) | Superoxide anion (O₂⁻), Hydrogen peroxide (H₂O₂), Hydroxyl radical (•OH) | Mitochondrial electron transport chain, NADPH oxidase, Xanthine oxidase |
| Reactive Nitrogen Species (RNS) | Nitric oxide (NO•), Peroxynitrite (ONOO⁻) | Nitric oxide synthase, Reaction of superoxide with nitric oxide |
This table provides a generalized overview of common ROS/RNS and their sources.
The polyunsaturated fatty acids within cellular membranes are particularly susceptible to damage by ROS. This process, known as lipid peroxidation, is a chain reaction that begins with the abstraction of a hydrogen atom from a fatty acid, forming a lipid radical. mdpi.com This radical can then react with oxygen to form a lipid peroxyl radical, which can propagate the chain by abstracting a hydrogen from a neighboring fatty acid. mdpi.com This cascade leads to the degradation of lipids, compromising the integrity and fluidity of cellular and organellar membranes. nih.gov The end products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are themselves reactive and can cause further cellular damage. mdpi.com
Proteins are also major targets for ROS and RNS. Oxidative damage to proteins can occur through the direct oxidation of amino acid side chains, particularly cysteine and methionine. This can lead to the formation of carbonyl groups on other amino acids. nih.gov These modifications can alter the protein's structure and function, leading to enzyme inactivation, impaired signaling pathways, and cytoskeletal disruption. nih.gov Oxidatively damaged proteins may also be prone to aggregation, contributing to cellular dysfunction.
Oxidative stress can induce significant damage to DNA, posing a threat to genomic stability. ROS can cause single- and double-strand breaks in the DNA backbone, as well as modifications to the purine and pyrimidine bases. nih.gov For example, the hydroxyl radical can react with guanine to form 8-oxo-7,8-dihydroguanine (8-oxodG), a common marker of oxidative DNA damage. If not repaired, these lesions can lead to mutations, chromosomal aberrations, and ultimately, may contribute to carcinogenesis or trigger apoptosis. nih.gov
Mitochondrial Dysfunction and Energy Depletion
Mitochondria are both a primary source and a major target of ROS. Oxidative damage to mitochondrial components can impair the electron transport chain, leading to a decrease in ATP synthesis and an increase in electron leakage, which further exacerbates ROS production in a self-amplifying cycle. Damage to the mitochondrial membrane can also lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating the caspase cascade and programmed cell death. researchgate.net The depletion of cellular energy reserves in the form of ATP can disrupt numerous cellular processes that are essential for cell survival, such as ion transport and the maintenance of cellular homeostasis, ultimately leading to cell death.
Table 2: Consequences of Mitochondrial Dysfunction
| Mitochondrial Component Affected | Consequence of Damage |
|---|---|
| Electron Transport Chain Proteins | Decreased ATP synthesis, Increased ROS production |
| Mitochondrial DNA (mtDNA) | Impaired synthesis of key respiratory proteins |
| Inner Mitochondrial Membrane | Disruption of membrane potential, Release of pro-apoptotic factors |
This table illustrates the general consequences of damage to key mitochondrial components.
Alterations in Intracellular Calcium Homeostasis
No studies were identified that investigated the effects of 3-Phenylpiperidin-3-ol on intracellular calcium homeostasis. Therefore, there is no available data on whether this compound alters intracellular calcium levels or disrupts calcium signaling pathways.
Disruption of Glutathione and Protein Thiol Balance
There is no available research on the impact of this compound on the balance of glutathione and protein thiols within cells. Consequently, its potential to induce oxidative stress through the disruption of these critical antioxidant systems has not been determined.
Molecular Pathways Leading to Cellular Perturbations
Activation of Pro-apoptotic Signaling Cascades
No studies have been published detailing the effect of this compound on pro-apoptotic signaling cascades. It is unknown whether this compound can initiate programmed cell death.
Role of Biotransformation in Toxicity (Toxication/Detoxication)
There is no information available on the biotransformation of this compound. The metabolic pathways, including potential toxication or detoxication reactions, have not been described.
Repair Mechanisms and Their Impairment in Response to Toxicant Exposure
No data exists concerning the effects of this compound on cellular repair mechanisms. It is unknown if this compound can impair the ability of cells to repair damage to DNA or other macromolecules.
Advanced Analytical Approaches for 3 Phenylpiperidin 3 Ol Research
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular structure of 3-Phenylpiperidin-3-ol by probing the interactions of the molecule with electromagnetic radiation. Different spectroscopic methods offer complementary information regarding the connectivity of atoms, the nature of functional groups, and the spatial arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical analysis of this compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, a complete picture of the molecule's constitution and conformation can be assembled.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the phenyl group and the piperidine (B6355638) ring. The aromatic protons typically appear in the downfield region (δ 7.2-7.5 ppm), while the aliphatic protons of the piperidine ring resonate more upfield. The protons on carbons adjacent to the nitrogen atom (C2 and C6) would be deshielded compared to those at C4 and C5. The absence of a proton at the C3 position is a key feature.
The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atom bearing the phenyl and hydroxyl groups (C3) would show a characteristic chemical shift, as would the carbons of the phenyl ring and the distinct carbons of the piperidine ring (C2/C6 and C4/C5).
For stereochemical elucidation, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining stereochemistry. youtube.comlibretexts.org This technique detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. huji.ac.ilcolumbia.edu For this compound, a NOESY experiment could reveal correlations between the phenyl protons and specific axial or equatorial protons on the piperidine ring. This information is vital for determining the preferred conformation of the ring (e.g., a chair conformation) and the orientation (axial or equatorial) of the phenyl substituent, which defines the compound's relative stereochemistry. researchgate.net
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.2 – 7.5 | Multiplet |
| Piperidine-H (C2, C6) | 2.8 – 3.2 | Multiplet |
| Piperidine-H (C4, C5) | 1.6 – 2.2 | Multiplet |
| NH | 1.5 – 2.5 | Broad singlet |
| OH | 2.0 – 4.0 | Broad singlet |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| Phenyl-C (quaternary) | 140 – 145 |
| Phenyl-C (CH) | 125 – 130 |
| C3 (C-OH, C-Ph) | 70 – 75 |
| C2, C6 | 45 – 55 |
| C4, C5 | 20 – 30 |
Table 9.1.1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. rsc.org By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of chemical bonds, a characteristic molecular fingerprint is obtained.
The IR spectrum of this compound would be expected to display several distinct absorption bands:
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH), with the broadening resulting from intermolecular hydrogen bonding. chemistrysteps.com
N-H Stretch: A single, moderately intense band is expected between 3300-3500 cm⁻¹ for the secondary amine (N-H) stretch. This peak is typically sharper than the O-H band. quora.comorgchemboulder.com
C-H Stretches (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of aromatic C-H stretching from the phenyl group. Stronger absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the aliphatic C-H stretching of the piperidine ring.
C=C Stretch (Aromatic): Medium to weak intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-O Stretch: The stretching vibration for the tertiary alcohol C-O bond is expected to appear as a strong band around 1150 cm⁻¹. quimicaorganica.org
C-N Stretch: Aliphatic C-N bond stretching typically gives rise to a medium to weak absorption in the 1020-1250 cm⁻¹ range. orgchemboulder.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Phenyl Ring | C-H Stretch | 3000 - 3100 | Medium |
| Piperidine Ring | C-H Stretch | 2850 - 2960 | Strong |
| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Tertiary Alcohol | C-O Stretch | ~1150 | Strong |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |
Table 9.1.2: Characteristic Infrared (IR) absorption bands for this compound.
UV-Visible (UV-Vis) Spectroscopy for Kinetic Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For this compound, the phenyl group acts as a chromophore, giving rise to characteristic absorption bands in the UV region, typically around 250-270 nm.
While primarily used for quantification, UV-Vis spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in real-time, making it suitable for kinetic studies. thermofisher.comthermofisher.com The rate of a reaction involving this compound can be determined by monitoring the change in absorbance over time at a wavelength specific to a reactant or a product.
For instance, a kinetic study could involve the reaction of the secondary amine of this compound with a chromophoric reagent. As the reaction proceeds, a new product with a different absorption maximum or a higher molar absorptivity might be formed. By measuring the increase in the product's absorbance at its λ_max, the reaction rate can be calculated. ajgreenchem.comresearchgate.net This approach allows for the determination of reaction orders, rate constants, and activation energies, providing valuable mechanistic insights.
Chromatographic Separation and Detection Methods
Chromatography is essential for separating this compound from impurities, starting materials, or metabolites, and for its accurate quantification. When coupled with advanced detectors, it provides definitive structural information.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantification in various samples. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.
In a typical setup, the sample is injected onto a stationary phase, such as a C18 (octadecylsilyl) column, and a liquid mobile phase is pumped through the column to elute the components. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The phenyl group in this compound provides a strong chromophore, making UV detection a highly suitable and sensitive method for its analysis. google.com
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standards of known concentrations, allowing the concentration in an unknown sample to be determined accurately. nih.govresearchgate.net
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~254 nm (due to the phenyl group) |
Table 9.2.1: Representative HPLC method parameters for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is the definitive method for confirming the structure of this compound and for identifying its potential metabolites in biological matrices. researchgate.net
After separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode, to generate the protonated molecular ion [M+H]⁺. The mass spectrometer then measures the mass-to-charge ratio (m/z) of this ion, which provides the molecular weight of the compound.
For structural confirmation and metabolite identification, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. ncsu.edu The fragmentation pattern of this compound would likely involve the neutral loss of a water molecule (-18 Da) from the tertiary alcohol and cleavage of the piperidine ring.
In metabolite identification studies, researchers search for compounds with expected mass shifts from the parent drug that correspond to common biotransformations. nih.gov For example, hydroxylation of the phenyl or piperidine ring would result in a mass increase of 16 Da (+O), while glucuronidation would add 176 Da. The structure of these potential metabolites can be proposed by comparing their MS/MS fragmentation patterns to that of the parent compound. rsc.org
| Compound | Expected [M+H]⁺ (m/z) | Potential Fragment Ions (m/z) and Neutral Losses |
| This compound | 178.12 | 160.11 [M+H-H₂O]⁺, ions from ring cleavage |
| Hydroxylated Metabolite | 194.12 | 176.11 [M+H-H₂O]⁺, 160.11 [M+H-H₂O-O]⁺ |
| Glucuronide Conjugate | 354.15 | 178.12 [M+H-glucuronide]⁺, 160.11 [M+H-glucuronide-H₂O]⁺ |
Table 9.2.2: Expected mass-to-charge ratios for this compound and potential metabolites in LC-MS/MS analysis.
Structural Elucidation via X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering detailed insights into bond lengths, bond angles, and conformational preferences.
An X-ray crystallographic analysis would provide precise data points defining the unit cell of the crystal lattice. This information is crucial for understanding the solid-state packing and intermolecular interactions of the compound.
Interactive Table 1: Example Crystallographic Data for an Analogous Compound (4-(4-Chlorophenyl)piperidin-4-ol) This table illustrates the type of data obtained from an X-ray crystallography experiment, using a related compound as an example due to the absence of specific data for this compound.
| Crystal Parameter | Value | Description |
| Crystal System | Monoclinic | A crystal system where the crystal is described by vectors of unequal length. |
| Space Group | P21/c | Defines the set of symmetry operations for the crystal. |
| a (Å) | 11.3706 | Length of the 'a' axis of the unit cell. |
| b (Å) | 9.5204 | Length of the 'b' axis of the unit cell. |
| c (Å) | 10.6164 | Length of the 'c' axis of the unit cell. |
| β (°) | 108.458 | The angle of the 'β' axis of the unit cell. |
| Volume (ų) | 1090.13 | The total volume of the unit cell. |
Advanced Methodologies for Metabolic Profiling and Metabolite Identification
Metabolic profiling is the process of identifying and quantifying the small-molecule metabolites within a biological system, which is essential for understanding the biotransformation of a compound like this compound. Modern analytical platforms, particularly high-resolution mass spectrometry and NMR-based metabolomics, are central to these investigations.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern metabolomics due to its exceptional sensitivity and mass accuracy. This technique can measure the mass-to-charge ratio (m/z) of ions to within a few parts per million (ppm), which allows for the confident determination of a metabolite's elemental composition from its accurate mass.
In a typical metabolic study of this compound, biological samples would be analyzed using techniques like liquid chromatography coupled to a high-resolution mass spectrometer (LC-MS). The instrument would search for the predicted mass of the parent compound and potential metabolites. For this compound (C11H15NO), the protonated molecule ([M+H]+) would have a predicted m/z of 178.12265.
Metabolic transformations such as hydroxylation (+15.9949 Da), glucuronidation (+176.0321 Da), or sulfation (+79.9568 Da) would result in metabolites with predictably different and highly specific masses. Tandem mass spectrometry (MS/MS) would then be used to fragment these metabolite ions, providing structural information based on the fragmentation patterns, which helps to pinpoint the exact location of the metabolic modification.
Interactive Table 2: Predicted m/z Values for this compound Adducts This table shows the theoretically calculated mass-to-charge ratios for various ionic forms (adducts) of the parent compound that would be targeted in an HRMS analysis.
| Adduct Type | Predicted m/z |
| [M+H]+ | 178.12265 |
| [M+Na]+ | 200.10459 |
| [M+NH4]+ | 195.14919 |
| [M-H]- | 176.10809 |
| [M+H-H2O]+ | 160.11263 |
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique used in metabolomics that provides detailed structural information about metabolites in complex biological mixtures. While mass spectrometry provides mass information, NMR gives insight into the specific chemical environment of atoms (primarily ¹H and ¹³C), allowing for the unambiguous identification of metabolite structures.
In the context of this compound metabolism, researchers would compare the NMR spectra of control biological samples with those from samples exposed to the compound. The appearance of new signals or shifts in existing signals would indicate the presence of
Preclinical Research Models for 3 Phenylpiperidin 3 Ol Mechanistic/efficacy Focus
In Vitro Cellular Models
In vitro models provide a controlled environment to dissect the molecular interactions of a compound with specific cellular components, such as receptors and enzymes, and to assess its effects on cell function and viability.
Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for specific receptor targets. These assays quantify how strongly a compound binds to a receptor. The 3-phenylpiperidine (B1330008) scaffold is of particular interest for its interaction with dopamine (B1211576) receptors.
Detailed studies on (-)-OSU6162, a substituted (S)-3-phenylpiperidine analog, have utilized positron emission tomography (PET) in rhesus monkeys to measure dopamine receptor binding in vivo, which mirrors the principles of in vitro radioligand binding. nih.gov In these studies, radiolabeled ligands ([11C]SCH23390 for D1 receptors and [11C]raclopride for D2 receptors) were used to visualize receptor occupancy before and after administration of the test compound. nih.gov The results showed that (-)-OSU6162 dose-dependently decreased the binding of [11C]raclopride in the striatum, indicating direct competition for and binding to D2 receptors. nih.gov A significant, 76% reduction in [11C]raclopride binding was observed following a 3.0 mg/kg per hour continuous infusion. nih.gov Conversely, at the highest dose, the compound increased the binding of the D1 receptor ligand [11C]SCH23390. nih.gov
Other research has shown that various 3-aryl piperidine (B6355638) analogs are potent agonists for the human dopamine D4 receptor. nih.gov The affinity of compounds for their target is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, studies on N-phenylpiperazine analogs, which are structurally related, have identified compounds with high affinity for the D3 dopamine receptor, with Ki values in the nanomolar range. nih.govnih.gov
| Compound | Receptor Target | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| (-)-OSU6162 | Dopamine D2 | In vivo PET with [11C]raclopride | 76% reduction in radioligand binding | nih.gov |
| LS-3-134 (N-phenylpiperazine analog) | Human Dopamine D3 | Radioligand Binding | High affinity (Ki = 0.2 nM) | nih.gov |
| Various 3-Aryl Piperidine Analogs | Human Dopamine D4 | Binding Assay | Identified as potent agonists | nih.gov |
Functional assays are performed to determine the consequence of a compound binding to its receptor—whether it acts as an agonist (activator), antagonist (blocker), or partial agonist. A common method is the forskolin-induced adenylyl cyclase inhibition assay. Adenylyl cyclase is an enzyme responsible for the production of cyclic AMP (cAMP), a second messenger. D2-like dopamine receptors (D2, D3, D4) are G-protein coupled receptors that typically inhibit adenylyl cyclase activity.
A study on the related N-phenylpiperazine derivative, LS-3-134, used a forskolin-dependent adenylyl cyclase inhibition assay to characterize its functional activity. The results demonstrated that LS-3-134 acts as a weak partial agonist at both D2 and D3 dopamine receptors, exhibiting 29% and 35% of the full agonist activity, respectively. nih.gov This type of assay is critical for moving beyond simple binding affinity to understand the actual biological effect of a compound at the cellular level.
Enzyme activity assays are employed to determine if a compound can inhibit or enhance the activity of a specific enzyme. These assays are crucial, as many drugs exert their effects by modulating enzyme function. The assays can be designed to be fluorescence-based, where the enzyme reaction generates a fluorescent product from a non-fluorescent substrate, allowing for high-throughput screening. nih.gov
While specific enzyme inhibition data for 3-phenylpiperidin-3-ol is not prominently featured in the reviewed literature, this class of compounds would typically be screened against a panel of enzymes relevant to its potential therapeutic area and off-target effects. For CNS-active compounds, this often includes monoamine oxidases (MAO-A and MAO-B) or cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. An enzyme assay would measure the rate of reaction in the presence and absence of the test compound to determine an IC50 value if inhibition occurs.
Cytotoxicity assays are essential for determining the potential of a compound to cause cell death, a critical component of its safety profile. These assays measure parameters like cell membrane integrity, metabolic activity, or cell proliferation. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and trypan blue exclusion, which identifies cells with compromised membranes.
Research into related piperidinol analogs developed for anti-tuberculosis activity noted the observation of side effects during in vivo testing, suggesting potential toxicity associated with the aryl piperidinol core. nih.govnih.gov These compounds were evaluated in Vero cells (a kidney epithelial cell line from an African green monkey) to assess toxicity. nih.gov
While specific IC50 values for this compound were not found, other novel piperidine-containing compounds have been evaluated. For example, the cytotoxic activity of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione was tested against human pancreatic carcinoma (PANC-1) cells under glucose-starved conditions, yielding an IC50 value of 28 µM. nih.gov This highlights the importance of assessing cytotoxicity under various physiological conditions.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (human pancreatic carcinoma) | Cell Viability Assay | 28 µM (under glucose starvation) | nih.gov |
In Vivo Animal Models for Mechanistic Studies
In vivo models are indispensable for evaluating the physiological and behavioral effects of a compound in a whole organism, providing insights into its potential therapeutic efficacy and mechanism of action in a complex biological system.
Given the affinity of the 3-phenylpiperidine scaffold for dopamine receptors, animal models of CNS disorders where dopamine signaling is dysregulated are highly relevant. These include models for Parkinson's disease, schizophrenia, depression, and anxiety. bioworld.com
A D3-selective N-phenylpiperazine analog was evaluated in two key in vivo models relevant to Parkinson's disease and its treatment. nih.gov
L-dopa-dependent Abnormal Involuntary Movement (AIM) Inhibition Assay: This model uses unilateral 6-hydroxydopamine (6-OHDA) lesioned rats, which creates a hemiparkinsonian state. Chronic treatment with L-dopa in these animals induces dyskinesias that mimic those seen in human Parkinson's patients. The ability of the test compound to reduce these AIMs is a measure of its potential to treat levodopa-induced dyskinesia. nih.gov
Hallucinogenic-Dependent Head Twitch Response Inhibition Assay: This assay, conducted in DBA/2J mice, is used to assess the potential antipsychotic or serotonergic activity of a compound. nih.gov
The activity of the N-phenylpiperazine analog in both of these assays suggests its potential as a pharmacotherapeutic for movement disorders. nih.gov These types of models are critical for establishing the mechanistic and efficacy profile of compounds like this compound and its derivatives for various CNS conditions.
Pain and Analgesia Models
There is a notable absence of published studies investigating the analgesic properties of this compound in established preclinical pain models. Phenylpiperidine derivatives, as a class, are known to have a significant role in pain medicine, with some acting as potent analgesics. nih.govpainphysicianjournal.com Preclinical evaluations of various piperidine and arylpiperazine derivatives have been conducted in models such as the formalin test and models of neuropathic pain to assess their antinociceptive and antiallodynic potential. mdpi.comnih.govmdpi.comnih.gov These studies are crucial in determining the efficacy of new chemical entities in treating different pain states. However, specific data from such models for this compound could not be located.
Infection Models for Antimicrobial Efficacy
Similarly, a thorough search did not yield any studies detailing the evaluation of this compound in preclinical infection models for antimicrobial efficacy. The piperidine scaffold is a common feature in many compounds investigated for antibacterial and antifungal properties. biointerfaceresearch.combiomedpharmajournal.orgacademicjournals.org Research on various piperidine derivatives has demonstrated a range of antimicrobial activities against pathogenic bacteria and fungi. researchgate.netnih.gov These investigations typically involve in vitro screening against various microbial strains followed by in vivo efficacy studies in animal models of infection. Despite the interest in this chemical class, specific research on the antimicrobial efficacy of this compound appears to be unpublished or not widely disseminated.
Cancer Xenograft Models for Antitumor Activity
There is no available data from cancer xenograft models to support any antitumor activity of this compound. Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of potential anticancer agents. researchgate.netnih.govmdpi.com While some piperidine derivatives have been investigated for their cytotoxic and antitumor effects in various cancer cell lines and in vivo models, nih.govnih.gov no such studies have been reported for this compound specifically.
Genetically Modified Models (e.g., Knockout Models for Target Validation)
The use of genetically modified models, such as knockout mice, is a critical tool for validating the molecular targets of new therapeutic agents. drugtargetreview.comnih.gov These models allow researchers to understand the role of a specific gene or protein in a disease process and to confirm that a drug's therapeutic effect is mediated through its intended target. At present, there are no published studies that have utilized genetically modified models to validate the target of this compound.
Ex Vivo Tissue Analysis for Drug-Target Engagement
Ex vivo tissue analysis is an important step in preclinical drug development to confirm that a compound is interacting with its intended target in a biologically relevant system. This can involve techniques such as autoradiography, tissue binding assays, or target occupancy studies. A review of the available literature found no evidence of ex vivo tissue analysis being performed to assess the drug-target engagement of this compound.
Q & A
Q. What are the common synthetic routes for 3-phenylpiperidin-3-ol, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted phenyl precursors or reductive amination. For example, a benzyl-substituted piperidine derivative can be synthesized via nucleophilic substitution using NaBH₄ as a reducing agent in ethanol under reflux (60–80°C, 12–24 hours) . Optimization includes adjusting solvent polarity (e.g., dichloromethane for better solubility), catalyst selection (e.g., K₂CO₃ for base-sensitive intermediates), and temperature control to minimize by-products like over-reduced amines .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ 1.8–2.5 ppm, broad) and aromatic protons (δ 6.8–7.5 ppm). The piperidine ring carbons appear at δ 40–60 ppm .
- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-N stretches (1180–1360 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 191.27 for C₁₁H₁₅NO) validate molecular weight, while fragmentation patterns distinguish regioisomers .
Advanced Research Questions
Q. How does stereochemistry at the 3-position influence the biological activity of this compound derivatives?
- Methodological Answer : Stereoisomers exhibit divergent receptor binding due to spatial alignment. For example, (3R)-configurations may enhance affinity for serotonin receptors compared to (3S)-isomers, as seen in analogous piperidine derivatives . To assess this:
Synthesize enantiomers using chiral catalysts (e.g., BINAP-Ru complexes).
Perform docking studies with receptor models (e.g., 5-HT₃R) to compare binding energies.
Validate via in vitro assays (e.g., competitive binding with radiolabeled ligands) .
Q. What analytical methods are effective for quantifying this compound in complex biological matrices?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 191 → 146 (quantifier) and 191 → 132 (qualifier) .
- Sample Preparation : Deproteinize plasma with acetonitrile (1:3 v/v), then extract via SPE (Strata-X columns). Recovery rates >85% are achievable .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity Issues : Validate compounds via orthogonal methods (e.g., HPLC purity >98% + elemental analysis) .
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
- Structural Confounders : Compare crystallographic data (e.g., Cambridge Structural Database entries) to rule out polymorphic effects .
Experimental Design & Data Analysis
Q. What in silico strategies predict the metabolic stability of this compound derivatives?
- Methodological Answer :
ADMET Prediction : Use tools like SwissADME to calculate topological polar surface area (TPSA <60 Ų favors blood-brain barrier penetration) and CYP450 metabolism sites (e.g., hydroxylation at C4) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pocket retention (e.g., RMSD <2 Å indicates stable target binding) .
Q. How can reaction yields for this compound synthesis be improved in stereoselective reactions?
- Methodological Answer :
- Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) for asymmetric induction.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states.
- Kinetic Resolution : Use continuous-flow reactors to isolate intermediates, achieving >90% ee in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
